Benzofuran, 3-(1,1-dimethylethyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
25252-19-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
ASVOZJQDBWUGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3-(1,1-Dimethylethyl)benzofuran: Mechanistic Insights and Protocols
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary and Chemical Significance
The benzofuran scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, agrochemicals, and advanced materials (such as fluorescent chemosensors and photochromic switches)[1]. Specifically, the introduction of a 1,1-dimethylethyl (tert-butyl) group at the C3 position of the benzofuran ring—yielding 3-(1,1-dimethylethyl)benzofuran —imparts significant steric bulk and lipophilicity. This modification can dramatically alter the molecule's interaction with biological targets and its photophysical properties, such as stabilizing open-ring spirolactam forms in rhodamine-based ionochromic sensors[1].
However, synthesizing 3-tert-butylbenzofurans presents a formidable challenge. Traditional Friedel-Crafts alkylation of the benzofuran core typically favors the C2 position or results in undesired skeletal rearrangements due to the stability of the tert-butyl carbocation. Consequently, modern synthetic strategies must bypass direct electrophilic aromatic substitution, relying instead on highly regioselective de novo ring construction or single-electron transfer (SET) radical pathways[2].
This whitepaper critically analyzes two field-proven, self-validating methodologies for the synthesis of 3-(1,1-dimethylethyl)benzofuran: the Interrupted Pummerer Annulation and Radical-Mediated C-H Functionalization .
Mechanistic Rationale and Strategic Design
As researchers, we must design synthetic routes where the inherent electronic and steric properties of the intermediates drive the reaction to the desired regiochemical outcome.
Strategy A: The Interrupted Pummerer Annulation
To construct the 3-substituted benzofuran core de novo, we can employ an interrupted Pummerer reaction utilizing an alkynyl sulfoxide and a phenol[3].
-
Causality of Reagents: The addition of trifluoromethanesulfonic anhydride (Tf₂O) electrophilically activates the sulfoxide, generating a highly reactive thionium ion intermediate.
-
Regiocontrol: The electron-rich ortho-position of the phenol attacks the thionium ion. Because the alkyne is substituted with a bulky tert-butyl group, the steric environment dictates the trajectory of the subsequent intramolecular C-O bond formation, exclusively yielding the 3-(1,1-dimethylethyl)benzofuran derivative without C2-alkylation byproducts[3].
-
Self-Validating Condition: The use of 2,6-di(tert-butyl)pyridine is critical. As a non-nucleophilic base, it neutralizes the generated triflic acid without reacting with the electrophilic thionium intermediate, preventing premature decomposition of the system[3].
Strategy B: Single-Electron Transfer (SET) Radical Addition
For late-stage functionalization, radical-mediated pathways offer orthogonal selectivity compared to ionic reactions[4].
-
Causality of Reagents: Using a super-electron-donor (SED) or a photoredox catalyst allows for the generation of a tert-butyl radical (from a precursor like pivalic acid or a tert-butyl halide) under mild conditions[5].
-
Regiocontrol: The benzofuran core is inherently electron-rich at the C3 position in radical additions. The tert-butyl radical, being nucleophilic, selectively attacks the C3 position. The resulting radical intermediate is rapidly oxidized to a cation and deprotonated to restore aromaticity[5].
Mechanistic Pathway Visualizations
The following diagrams illustrate the logical flow and intermediate states of the two primary synthetic strategies.
Figure 1: Mechanistic pathway of the Interrupted Pummerer Annulation for benzofuran synthesis.
Figure 2: Single-Electron Transfer (SET) radical addition pathway at the C3 position.
Experimental Protocols
Protocol A: Synthesis via Interrupted Pummerer Reaction[3]
This protocol operates as a self-validating system: if moisture is present, the Tf₂O will hydrolyze, and the solution will fail to develop the characteristic deep color of the thionium intermediate, instantly alerting the chemist to a system failure.
Reagents:
-
Phenol (1.0 equiv, 1.0 mmol)
-
1-(tert-butylsulfinyl)-3,3-dimethylbut-1-yne (1.2 equiv, 1.2 mmol)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
2,6-di(tert-butyl)pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add phenol, the alkynyl sulfoxide, and 2,6-di(tert-butyl)pyridine to the flask.
-
Solvation & Cooling: Dissolve the mixture in 10 mL of anhydrous DCM. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are mandatory to stabilize the thionium ion and prevent non-specific polymerization.
-
Electrophilic Activation: Add Tf₂O dropwise over 5 minutes via a gas-tight syringe. Stir at -78 °C for 30 minutes.
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C) over 2 hours. The shift in temperature provides the activation energy required for the intramolecular C-O bond formation.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3-(1,1-dimethylethyl)benzofuran.
Protocol B: Late-Stage Radical Alkylation[5]
Reagents:
-
Benzofuran (1.0 equiv, 1.0 mmol)
-
Pivalic acid (tert-butyl radical precursor) (3.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv) - Catalyst
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv) - Oxidant
-
Acetonitrile/Water (1:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In a 25 mL round-bottom flask, dissolve benzofuran and pivalic acid in the CH₃CN/H₂O mixture.
-
Catalyst Initiation: Add AgNO₃ and (NH₄)₂S₂O₈ to the solution. Causality: The persulfate oxidizes Ag(I) to Ag(II), which subsequently undergoes a single-electron transfer with pivalic acid, triggering decarboxylation to yield the tert-butyl radical.
-
Heating: Stir the mixture at 60 °C for 12 hours. The mild heating ensures a steady generation of radicals without causing thermal degradation of the benzofuran core.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated NaHCO₃ to neutralize residual pivalic acid.
-
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the C3-alkylated product.
Quantitative Data Presentation
The table below summarizes the comparative metrics of the two methodologies, allowing researchers to select the optimal route based on their starting materials and scale requirements.
| Metric | Strategy A: Interrupted Pummerer[3] | Strategy B: Radical Alkylation[5] |
| Starting Material | Phenol + Alkynyl Sulfoxide | Unsubstituted Benzofuran |
| Reagent Cost | High (Tf₂O, specialized sulfoxide) | Low (Pivalic acid, Persulfate) |
| Regioselectivity | >95% (Exclusively C3 substituted) | ~85% (Minor C2 byproducts possible) |
| Typical Yield | 70 - 85% | 55 - 65% |
| Reaction Conditions | -78 °C to RT, strictly anhydrous | 60 °C, aqueous-organic biphasic |
| Best Application | Complex, highly functionalized targets | Rapid, late-stage library generation |
Conclusion
The synthesis of 3-(1,1-dimethylethyl)benzofuran requires strategic circumvention of the steric hindrance inherent to the tert-butyl group. By leveraging the electrophilic activation of alkynyl sulfoxides (Interrupted Pummerer) or exploiting the innate nucleophilicity of carbon-centered radicals (SET C-H functionalization), researchers can achieve high regioselectivity and excellent yields. The choice of protocol should be dictated by the availability of precursors and the stage at which the tert-butyl group must be introduced into the pharmacophore.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal selectivity with cinnamic acids in 3-substituted benzofuran synthesis through C–H olefination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Methodologies in the Synthesis of 2,3-Disubstituted Benzofurans via Cyclization
Executive Summary & Mechanistic Rationale
The benzofuran core is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and FDA-approved pharmaceuticals, including the anti-arrhythmic agent amiodarone and the antidepressant vilazodone[1]. While traditional synthetic routes (e.g., Friedel-Crafts alkylation or acid-catalyzed condensation) are effective for simple derivatives, the precise construction of 2,3-disubstituted benzofurans often suffers from poor regioselectivity and harsh reaction conditions[2].
To overcome these limitations, transition-metal catalyzed cyclizations of o-alkynylphenols and their derivatives have emerged as the gold standard in modern synthetic methodology[3]. By leveraging the unique π-activation properties of metals like Palladium (Pd) and Gold (Au), chemists can orchestrate highly regioselective 5-endo-dig cyclizations that build the furan ring while simultaneously functionalizing the C2 and C3 positions[4]. This whitepaper details the mechanistic causality, quantitative performance, and self-validating protocols for the most robust cyclization strategies currently utilized in drug development.
Palladium-Catalyzed Electrophilic Cyclization
Larock and colleagues developed a highly robust protocol that leverages the sequential Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization utilizing halogens (e.g., I2)[3]. This method is particularly advantageous because it simultaneously constructs the benzofuran ring and installs a versatile electrophilic handle (an iodine atom) at the C3 position, which can be further functionalized via subsequent cross-coupling reactions[5].
Workflow of Pd-catalyzed Sonogashira coupling and electrophilic cyclization.
Dual Photoredox/Gold Catalyzed Arylative Cyclization
While palladium catalysis is highly effective, the reliance on stoichiometric oxidants or electrophiles can limit functional group tolerance. Gold(I) catalysis offers an orthogonal approach due to its exceptional π-acidity and carbophilicity, which enables the mild activation of alkynes[6]. However, the high redox potential of Au(I)/Au(III) traditionally restricted its use in oxidative cross-coupling. By merging gold catalysis with photoredox catalysis, researchers have unlocked the ability to perform arylative cyclizations of o-alkynylphenols using aryldiazonium salts at room temperature[4].
Dual photoredox/gold catalytic cycle for arylative cyclization.
Quantitative Comparison of Cyclization Strategies
The selection of a cyclization protocol depends heavily on the desired substitution pattern at the C3 position and the electronic nature of the starting materials. Below is a comparative analysis of the primary methodologies utilized in modern process chemistry.
| Strategy | Catalyst System | Key Reagents | Typical Yields | Key Advantage |
| Electrophilic Cyclization [3] | PdCl2(PPh3)2 / CuI | I2, o-iodoanisole, terminal alkyne | 70–95% | Installs an electrophile (I) at C3 for further downstream cross-coupling. |
| Dual Photoredox/Gold [4] | Au(I) / Ru(bpy)3(PF6)2 | Aryldiazonium salts, visible light | 65–90% | Room temperature, base-free, direct C3 arylation via radical intermediates. |
| Migratory Cyclization [6] | Digold(I)–NHC complex | 2-alkynylaryl benzyl ethers | 50–85% | Low catalyst loading; utilizes electron-rich benzyl ethers efficiently. |
| Oxidative Annulation [7] | Pd(OAc)2 | Phenols, alkenylcarboxylic acids | 60–85% | Access to deuterated compounds; utilizes inexpensive, readily available reagents. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been annotated with causality explanations and self-validating checkpoints.
Protocol A: Synthesis of 3-Iodo-2-phenylbenzofuran via Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization[5]
Phase 1: Sonogashira Coupling
-
Setup: In a 250-mL round-bottomed flask, combine 2-iodoanisole (30.0 mmol, 1.0 equiv), phenylacetylene (36.0 mmol, 1.2 equiv), PdCl2(PPh3)2 (0.02 equiv), and Et3N (60 mL).
-
Initiation: Stir for 5 minutes, then add CuI (0.01 equiv). Immediately subject the flask to three cycles of evacuation and refilling with nitrogen.
-
Reaction: Stir at room temperature for 3 hours under a positive pressure of nitrogen.
-
Causality & Expert Insight: Et3N acts as both the solvent and the base to neutralize the HI generated during the catalytic cycle. Degassing is critical because Pd(0) intermediates are highly oxygen-sensitive; failure to degas will lead to alkyne homocoupling (Glaser coupling) instead of the desired cross-coupling[5]. Masking the phenol as a methyl ether (o-iodoanisole instead of o-iodophenol) is a deliberate choice to prevent premature, unselective cyclization during this step.
-
Validation Checkpoint: The solution will transition to a dark gray color. TLC monitoring (hexane/EtOAc) should confirm the complete consumption of 2-iodoanisole.
Phase 2: Electrophilic Cyclization
-
Setup: Dissolve the crude 2-(phenylethynyl)anisole in CH2Cl2 (250 mL).
-
Addition: Add solid I2 (49.6 mmol, 2.0 equiv) in portions over 20 minutes.
-
Reaction: Stir at room temperature under nitrogen for 5 hours.
-
Causality & Expert Insight: The addition of I2 activates the alkyne into an iodonium ion. The adjacent methoxy group acts as an intramolecular nucleophile. The subsequent demethylation is thermodynamically driven by the formation of the highly stable aromatic benzofuran core[3].
-
Validation Checkpoint: Quench the reaction with saturated aqueous Na2S2O3 (150 mL). The immediate disappearance of the dark purple iodine color visually confirms the neutralization of the excess electrophile. The product is isolated as a beige solid after flash chromatography (87% yield)[5].
Protocol B: Synthesis of 2,3-Diphenylbenzofuran via Dual Photoredox/Gold Catalysis[4]
-
Setup: In an oven-dried Schlenk tube, combine o-alkynylphenol (0.2 mmol), aryldiazonium tetrafluoroborate (0.8 mmol), Au(I) catalyst (5 mol%), and Ru(bpy)3(PF6)2 (2.5 mol%) in a degassed mixture of MeOH/CH2Cl2.
-
Reaction: Irradiate the mixture with blue LEDs at room temperature for 12–24 hours under a nitrogen atmosphere.
-
Causality & Expert Insight: Aryldiazonium salts are selected as radical precursors because their reduction potential perfectly matches the excited state of the Ru(II) photocatalyst. The excess (4 equiv) of diazonium salt is required to compensate for its competitive uncatalyzed degradation[4]. Visible light selectively excites the Ru catalyst without causing UV-induced degradation of the organic substrates. The 5-endo-dig cyclization is strictly favored over the 6-endo-dig pathway due to the geometric constraints of the rigid alkyne-phenol system when coordinated to the bulky Au(III) center.
-
Validation Checkpoint: The evolution of N2 gas (visible bubbling) upon initial irradiation is a primary visual indicator of aryl radical generation. Complete conversion is verified by TLC, yielding the product as a colorless oil after chromatography[4].
References
-
Agasti, S., Maity, S., Szabo, K. J., & Maiti, D. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. NIH. 7
-
Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry (RSC Publishing). 6
-
Yue, D., Yao, T., & Larock, R. C. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. NIH. 3
-
Yao, T., Yue, D., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Organic Syntheses. 5
-
Chiummiento, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. 2
-
Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. 1
-
Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. The Journal of Organic Chemistry (ACS Publications). 4
Sources
- 1. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 3. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
3-tert-Butylbenzofuran: Molecular Architecture, Synthesis, and Applications in Advanced Chemosensors
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of heterocyclic chemistry, 3-tert-butylbenzofuran emerges as a highly specialized scaffold bridging late-stage functionalization and advanced molecular sensing. Characterized by a rigid benzofuran core and a sterically demanding tert-butyl group at the C3 position, this molecule presents unique electronic and spatial properties. This technical guide explores its precise molecular identity, details a self-validating continuous-flow synthesis protocol, and analyzes its critical role in designing highly selective, naked-eye chromogenic chemosensors for transition metal detection.
Molecular Identity & Physicochemical Profiling
The structural topology of 3-tert-butylbenzofuran dictates its downstream reactivity. The furan oxygen acts as a weak hydrogen bond acceptor, while the bulky tert-butyl group at the C3 position provides critical steric shielding. In drug development and sensor design, this steric bulk is intentionally leveraged to lock adjacent functional groups into specific conformational states until triggered by a target analyte.
Quantitative Molecular Data
| Parameter | Specification |
| IUPAC Name | 3-tert-butyl-1-benzofuran |
| Common Nomenclature | 3-tert-butylbenzofuran |
| Molecular Formula | C₁₂H₁₄O |
| Molar Mass | 174.24 g/mol |
| Structural Core | Benzofuran (Fused benzene and furan system) |
| Substituent Architecture | tert-Butyl group (-C(CH₃)₃) at the C3 position |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Furan oxygen) |
| Topological Polar Surface Area | 13.1 Ų |
Mechanistic Synthesis: Late-Stage Alkylation in Continuous Flow
Historically, the selective functionalization of alkanes and heteroarenes has been an arduous task in organic synthesis, often leading to over-alkylation or poor regioselectivity. To synthesize 3-tert-butylbenzofuran efficiently, modern protocols utilize1[1].
Causality of the Flow Chemistry Choice: Batch photochemical reactors suffer from the Beer-Lambert effect, where photon penetration drops exponentially, leading to uneven radical generation. By transitioning to a continuous-flow microreactor, we ensure uniform photon flux across the entire reaction volume. This precise energy delivery controls the rate of intermolecular radical generation, ensuring the tert-butyl radical selectively attacks the electron-rich C3 position of the benzofuran core without secondary functionalization.
Protocol 1: Continuous-Flow Photochemical Synthesis
-
Precursor Formulation: Dissolve the benzofuran substrate (1.0 equiv) and a tert-butyl radical precursor (e.g., pivalic acid derivative, 1.5 equiv) in degassed acetonitrile to prevent oxygen-mediated radical quenching.
-
Catalyst Integration: Introduce a cerium-based HAT catalyst or an Iridium photoredox catalyst (1-2 mol%) into the homogeneous mixture.
-
Flow Reactor Actuation: Pump the solution through a transparent Fluorinated Ethylene Propylene (FEP) tubing reactor. Irradiate the reactor uniformly using 450 nm blue LED arrays.
-
Residence Time Optimization: Calibrate the flow rate to achieve a strict 20-minute residence time. This duration is mathematically optimized to match the half-life of the generated alkoxy radicals, maximizing C3-alkylation yield.
-
Quenching & Isolation: Elute the product into an aqueous quenching buffer, extract via ethyl acetate, and isolate 3-tert-butylbenzofuran using silica gel flash chromatography.
Self-Validation System: Integrate an in-line UV-Vis flow cell. The complete attenuation of the benzofuran precursor's distinct absorption band confirms total conversion. Subsequent GC-MS of the effluent must yield a singular molecular ion peak at m/z 174.24, validating exclusive mono-alkylation.
Fig 1. Continuous-flow photochemical alkylation workflow for 3-tert-butylbenzofuran.
Applications in Drug Development and Chemosensing
Beyond its role as a synthetic intermediate, the 3-tert-butylbenzofuran moiety is a critical structural component in the design of molecular logic gates and optical switches. A prominent application is its integration into Rhodamine 6G frameworks to create highly selective, ion-active fluorescent chemosensors.
Mechanistic Causality of the Sensor: When a 2-hydroxy-3-tert-butylbenzofuran group is conjugated to a rhodamine core, the immense steric bulk of the tert-butyl group forces the molecule to adopt a closed spirolactam conformation. In this state, the extended π-conjugation of the xanthene core is broken, rendering the molecule colorless and non-fluorescent.
However,2[2]. The Cu²⁺ ion acts as a potent Lewis acid, coordinating with the heteroatoms of the benzofuran and the spirolactam ring. This coordination pulls electron density away from the spiro carbon, triggering an electrocyclic ring-opening. The isomerization restores the π-conjugation, resulting in a chromogenic naked-eye effect (pale yellow to pink) and the sudden appearance of intense fluorescence at 556 nm[2].
Protocol 2: Cu²⁺ Detection via Spiro-Ring Opening
-
Sensor Preparation: Synthesize the chemosensor by condensing Rhodamine 6G hydrazide with 2-hydroxy-3-tert-butylbenzofuran-5-carbaldehyde.
-
Analyte Matrix Setup: Prepare a 10 µM stock solution of the sensor in an CH₃CN/H₂O mixture buffered with HEPES (pH 7.2) to mimic physiological conditions.
-
Titration Execution: Introduce aqueous Cu²⁺ incrementally (0.1 to 10 equivalents) into the sensor solution under continuous magnetic stirring.
-
Optical Quantification: Monitor the naked-eye color shift from pale yellow to deep pink. Quantify the response using a spectrofluorometer (Excitation: 500 nm; Emission: 556 nm).
Self-Validation System: Perform a Job's plot analysis using UV-Vis spectroscopy during the titration phase. The maintenance of a strict isosbestic point throughout the Cu²⁺ addition confirms a direct 1:1 stoichiometric conversion from the spirocyclic to the open-ring form, ruling out the formation of unstable intermediate complexes.
Fig 2. Cu2+-triggered spiro-ring opening mechanism in 3-tert-butylbenzofuran-rhodamine sensors.
Conclusion
The molecular architecture of 3-tert-butylbenzofuran (C₁₂H₁₄O) provides a masterclass in utilizing steric hindrance to control chemical behavior. Whether acting as the target of precision continuous-flow photoredox alkylation or serving as the structural lock in advanced rhodamine-based chemosensors, its unique physicochemical properties make it an indispensable tool for modern organic chemists and drug development professionals.
References
- Light-Powered Late-Stage Alkylation of N-Heteroaromatics in Flow Source: ResearchGate / Organic Process Research & Development URL
- Rhodamine 6G based molecular ion-active switches of optical and fluorescent properties Source: Eco-Vector / ResearchGate URL
Sources
Advanced Application Notes: tert-Butylbenzofuran Derivatives in Organic Synthesis and Drug Development
Executive Summary
The benzofuran scaffold is a privileged structure in organic chemistry, serving as the backbone for numerous biologically active molecules and advanced materials. The strategic introduction of a bulky tert-butyl group—particularly at the 3-, 4-, 5-, or 7-positions of the benzofuran ring—profoundly alters the molecule's steric environment and electronic properties. As a Senior Application Scientist, I have compiled this technical guide to detail the mechanistic rationale, synthetic workflows, and practical applications of tert-butylbenzofuran derivatives across cardiovascular drug development, neurotherapeutics, and analytical chemosensing.
Mechanistic Rationale: The Causality of the tert-Butyl Modification
In rational drug design and materials science, the addition of a tert-butyl group is rarely arbitrary. It is deployed to achieve specific physicochemical outcomes:
-
Kinetic Persistence of Radicals : In antioxidant design, placing tert-butyl groups ortho to a phenolic hydroxyl group provides immense steric hindrance. This prevents the resulting phenoxyl radical from participating in unwanted prooxidant chain reactions, rendering the radical kinetically persistent and stable[1].
-
Lipophilicity and Receptor Fit : In neurotherapeutics, the highly hydrophobic nature of the tert-butyl group increases the overall partition coefficient (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, it allows the molecule to anchor securely into hydrophobic allosteric pockets of target receptors[2].
-
Structural Rigidity in Chemosensors : In the design of chromogenic switches, the steric bulk of the tert-butylbenzofuran moiety forces the molecule into specific conformations, allowing precise control over the thermodynamics of spiro-ring opening upon analyte binding[3].
Cardiovascular Therapeutics: Antiatherogenic Antioxidants (BO-653)
Scientific Context
Natural antioxidants like Vitamin E ( α -tocopherol) have historically failed in clinical trials for atherosclerosis because their phenoxyl radical intermediates can act as prooxidants, paradoxically promoting low-density lipoprotein (LDL) oxidation. To overcome this, researchers designed 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols (such as BO-653). The dual tert-butyl groups obstruct the hydrophilicity of the hydroxyl group, localizing the drug to the hydrophobic region of LDL and stabilizing the radical intermediate[1].
Mechanistic pathway of BO-653 inhibiting LDL oxidation via stable phenoxyl radical formation.
Protocol 1: Synthesis of the 4,6-Di-tert-butylbenzofuranol Core
Note: This protocol outlines the critical intermediate synthesis steps based on the validated methodology for BO-653[1].
Reagents & Materials:
-
3,5-Di-tert-butyl-4-hydroxyanisole
-
Allyl bromide, Potassium carbonate ( K2CO3 )
-
N,N -dimethylaniline
-
Sodium periodate ( NaIO4 ), Osmium tetroxide ( OsO4 , catalytic)
Step-by-Step Methodology:
-
Etherification : Treat the demethylated phenol derivative of 3,5-di-tert-butyl-4-hydroxyanisole with allyl bromide in the presence of K2CO3 . Causality: The weak base ensures selective O -alkylation over C -alkylation, yielding the allyl ether intermediate.
-
Claisen Rearrangement : Reflux the allyl ether in N,N -dimethylaniline. Causality: The thermal [3,3]-sigmatropic rearrangement drives the allyl group to the ortho position, setting the stage for ring closure.
-
Oxidative Cleavage : Oxidize the rearranged intermediate using NaIO4 and a catalytic amount of OsO4 . Causality: This selectively cleaves the terminal olefin of the allyl group, generating an aldehyde perfectly positioned for intramolecular reaction.
-
Cyclization : Demethylate the resulting compound to trigger spontaneous cyclization into the benzofuran core (83% yield).
Neurotherapeutics: GABA B Positive Allosteric Modulators (PAMs)
Scientific Context
Positive Allosteric Modulators (PAMs) of the GABA B receptor represent a significant target for treating anxiety, depression, and addiction. The compound (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one acts as a potent GABA B PAM. The synthesis requires precise control over stereocenters and the successful construction of the highly substituted benzofuran-2-one lactone ring[2].
Step-by-step workflow for the one-pot synthesis of the GABAB positive allosteric modulator.
Protocol 2: One-Pot Synthesis of 5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one
Step-by-Step Methodology:
-
Lithiation : Under an argon atmosphere, cool a solution of 2,4-di-tert-butylphenol in anhydrous solvent to -70 °C. Slowly add a 1.6 M solution of n -butyllithium. Causality: Strict temperature control at -70 °C prevents unwanted side reactions and ensures the quantitative formation of the anhydrous lithium salt.
-
Electrophilic Addition : Introduce methyl trifluoropyruvate to the reaction mixture.
-
Lewis Acid Mediation : Add a stoichiometric amount of anhydrous Gallium(III) chloride ( GaCl3 ). Causality: GaCl3 acts as a highly potent Lewis acid. It coordinates with the carbonyl oxygen of the pyruvate, increasing its electrophilicity and driving the intramolecular cyclization to form the lactone ring in one pot.
-
Isolation : Quench the reaction and purify via column chromatography to achieve a 64% overall yield. The enantiomers can subsequently be separated using chiral-phase HPLC (e.g., Chiralpak AD®)[2].
Analytical Chemistry: Rhodamine-Benzofuran Chemosensors
Scientific Context
Rhodamine 6G derivatives incorporating a 2-hydroxy-3-tert-butylbenzofuran group function as highly sensitive molecular ion-active switches. In their resting state, these molecules exist in a closed spirolactam form (colorless/pale yellow). Upon coordination with specific metal cations—such as Cu²⁺ or Hg²⁺—the spiro-ring opens. This isomerization triggers a massive π -conjugation extension, resulting in a chromogenic "naked-eye" color change and the activation of strong fluorescence[3].
Logical relationship of the Rhodamine-benzofuran chemosensor spiro-ring opening mechanism.
Data Presentation: Spectral Properties of the Chemosensor
The following table summarizes the quantitative optical transitions of the 3-tert-butylbenzofuran-rhodamine switch upon exposure to different analytes[3].
| Sensor State | Chemical Form | Target Analyte | Absorption Max ( λabs ) | Emission Max ( λem ) | Visual Color |
| Baseline | Spirolactam (Closed) | None | < 400 nm | None | Pale Yellow |
| Activated | Ring-Opened Complex | Cu²⁺ | 563 nm | 556 nm | Pink/Purple |
| Activated | Ring-Opened Complex | Hg²⁺ | 564 nm | 587 nm | Pink-Cherry |
References
-
Design and Synthesis of 4,6-Di-tert-butyl-2,3-dihydro-5-benzofuranols as a Novel Series of Antiatherogenic Antioxidants. Journal of Medicinal Chemistry.[Link]
-
Efficient One-Pot Synthesis of GABAB Positive Allosteric Modulator (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. Synthetic Communications.[Link]
-
Rhodamine 6G based molecular ion-active switches of optical and fluorescent properties. Russian Journal of General Chemistry.[Link]
Sources
Protocol for the Synthesis of 3-tert-Butylbenzofuran Derivatives
A Two-Step O-Alkylation and Acid-Catalyzed Cyclodehydration Strategy
Executive Summary
Benzofuran cores are privileged scaffolds in medicinal chemistry, photopharmacology, and materials science. Specifically, the introduction of a tert-butyl group at the C3 position provides unique steric shielding, enhances lipophilicity, and improves the metabolic stability of the resulting derivatives [1]. This application note details a robust, scalable, and self-validating two-step protocol for synthesizing 3-tert-butylbenzofuran derivatives. The methodology relies on the Williamson etherification of a phenol derivative with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone), followed by an acid-catalyzed Friedel-Crafts-type cyclodehydration.
Scientific Rationale & Mechanistic Insights
To ensure high technical accuracy and reproducibility, it is critical to understand the causality behind the reagent selection and reaction conditions.
-
Step 1: O-Alkylation (Williamson Ether Synthesis) The reaction utilizes potassium carbonate (K₂CO₃) in refluxing acetone. Acetone is selected because its boiling point (56 °C) provides a gentle thermal environment that prevents the degradation of sensitive functional groups. Furthermore, the massive steric bulk of the tert-butyl group on bromopinacolone prevents α-proton abstraction, effectively eliminating competing enolization or aldol-type side reactions.
-
Step 2: Cyclodehydration The transformation of the α-aryloxy ketone into the benzofuran ring is driven by electrophilic aromatic substitution (EAS) [2]. Polyphosphoric acid (PPA) is the optimal reagent here. PPA acts as both a strong Brønsted acid to protonate the carbonyl and a potent desiccant. By chemically sequestering the water molecule generated during the final aromatization step, PPA prevents the reverse hydrolysis of the hemiketal intermediate, driving the thermodynamic equilibrium entirely toward the 3-tert-butylbenzofuran product.
Fig 1. Two-step synthetic workflow for 3-tert-butylbenzofuran derivatives.
Experimental Protocol
Materials & Reagents
-
Phenol derivative (e.g., 4-methoxyphenol for a 5-methoxy final product)
-
1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone, 97%)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Polyphosphoric acid (PPA, ~115% H₃PO₄ basis)
-
Acetone (anhydrous), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Step 1: Synthesis of 1-Aryloxy-3,3-dimethylbutan-2-one
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol derivative (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous acetone.
-
Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
-
Alkylation: Add bromopinacolone (11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (60 °C oil bath) and stir for 8–12 hours.
-
Workup & Validation:
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot (lower R_f) should completely disappear, replaced by a UV-active intermediate spot (higher R_f).
-
Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude α-aryloxy ketone.
-
Step 2: Cyclodehydration to 3-tert-Butylbenzofuran
-
Acid Preparation: In a 100 mL round-bottom flask, pre-heat PPA (10 g, ~5–10 times the weight of the starting material) to 80 °C using an oil bath to lower its viscosity.
-
Cyclization: Slowly add the crude α-aryloxy ketone (approx. 10.0 mmol) from Step 1 directly into the stirring PPA.
-
Reaction: Increase the temperature to 90 °C and stir vigorously for 3 hours. The mixture will turn dark brown/viscous as the cyclization proceeds.
-
Quenching: Carefully pour the hot reaction mixture into a beaker containing 100 g of crushed ice. Stir vigorously until the PPA is completely hydrolyzed and dissolved.
-
Workup & Validation:
-
Extract the aqueous mixture with EtOAc (3 × 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing residual acid), followed by brine. Dry over MgSO₄ and concentrate.
-
Self-Validation Check: Perform ¹H NMR on the crude product. The definitive proof of successful cyclization is the disappearance of the aliphatic singlet at ~4.6 ppm (–O–CH₂–C=O) and the appearance of a sharp, downfield aromatic singlet at ~7.4 ppm, corresponding to the C2–H proton of the newly formed furan ring.
-
-
Purification: Purify the crude product via silica gel flash chromatography (eluting with 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure 3-tert-butylbenzofuran derivative.
Fig 2. Acid-catalyzed mechanistic pathway for the cyclodehydration of α-aryloxy ketones.
Reaction Optimization & Quantitative Data
The choice of acid catalyst in Step 2 heavily influences the yield and purity of the final benzofuran [3]. Below is a summarized optimization table comparing different cyclodehydration conditions for the formation of the 3-tert-butylbenzofuran core.
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Note |
| PPA | None | 90 | 3 | 85 | Optimal. Acts as both solvent and desiccant. |
| BF₃·OEt₂ | DCM | 25 | 12 | 62 | Milder Lewis acid; incomplete dehydration observed. |
| MsOH | Toluene | 110 | 5 | 78 | Good alternative, but requires Dean-Stark apparatus. |
| TfOH | DCM | 0 to 25 | 2 | 81 | Fast reaction, but risks tert-butyl group migration. |
| Amberlyst-15 | Toluene | 110 | 24 | 45 | Heterogeneous catalyst; too mild for complete conversion. |
Note: For highly electron-rich phenols (e.g., dimethoxyphenols), milder acids like BF₃·OEt₂ or MsOH are recommended to prevent polymerization or degradation.
References
-
Design and Synthesis of 4,6-Di-tert-butyl-2,3-dihydro-5-benzofuranols as a Novel Series of Antiatherogenic Antioxidants Journal of Medicinal Chemistry, 2003. URL:[Link]
-
Cyclization of aryloxy ketones to benzofurans Tetrahedron Letters, 2008. URL:[Link]
-
Preparation of Heteroaromatics Organic Chemistry Portal, 2009. URL:[Link]
Application Notes & Protocols for the Palladium-Catalyzed Synthesis of Benzofurans
These notes are intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzofuran derivatives. This document provides an in-depth guide to the palladium-catalyzed synthesis of benzofurans, a crucial scaffold in medicinal chemistry.[1][2] We will explore the mechanistic underpinnings of these reactions, present detailed and validated protocols, and offer insights into troubleshooting and optimization.
Strategic Overview: The Power of Palladium in Benzofuran Synthesis
The benzofuran motif is a cornerstone in a multitude of natural products and pharmacologically active compounds, exhibiting activities ranging from antitumor to anti-inflammatory.[1][2] Consequently, the development of robust and versatile synthetic routes to this privileged scaffold is of paramount importance. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and versatile tool. These methods often offer high efficiency, excellent functional group tolerance, and the ability to construct the benzofuran core in a convergent and atom-economical fashion.[3][4]
This guide will focus on two predominant and reliable palladium-catalyzed strategies:
-
Intramolecular O-Arylation (Heck-type Cyclization): This approach involves the cyclization of an ortho-halo- or triflyloxy-phenol derivative bearing an olefinic tether. It is a direct and efficient method for constructing the benzofuran ring system.
-
Sequential Sonogashira Coupling and Cyclization: This powerful one-pot cascade reaction involves the coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to furnish the benzofuran product.[5][6][7] This method allows for significant diversity in the final product, as two different building blocks are combined.
The choice between these strategies will depend on the desired substitution pattern of the target benzofuran and the availability of starting materials.
Mechanistic Insights: Understanding the Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) species.[8]
Generalized Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycle for most palladium-catalyzed reactions, including those for benzofuran synthesis, can be generalized into three key steps: oxidative addition, transmetalation (or migratory insertion for Heck-type reactions), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Mechanism of Sonogashira Coupling followed by Cyclization
In the context of benzofuran synthesis via Sonogashira coupling, the reaction proceeds through a dual catalytic cycle involving both palladium and copper.[7][9]
Caption: Proposed mechanism for the Pd/Cu-catalyzed Sonogashira coupling followed by intramolecular cyclization.
Experimental Protocols
Safety First: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[10][11] Palladium catalysts, especially on carbon, can be pyrophoric and should be handled with care under an inert atmosphere.[12] Phosphine ligands are often air-sensitive and should also be handled under inert conditions.[13]
Protocol 1: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
This protocol is adapted from methodologies that utilize a tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization.[7]
Reaction Scheme:
o-Iodophenol + Terminal Alkyne → 2-Substituted Benzofuran
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 2-Iodophenol | >98% | Commercially Available | |
| Terminal Alkyne | >98% | Commercially Available | |
| PdCl₂(PPh₃)₂ | - | Commercially Available | |
| Copper(I) Iodide (CuI) | >98% | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous | Distilled from CaH₂ | Also acts as the solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Saturated NH₄Cl solution | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous MgSO₄ | - | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[13]
-
Reagent Addition: Through a syringe, add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted benzofuran.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of Dihydrobenzofurans
This protocol is based on the intramolecular cyclization of an allyloxyl-substituted aryl halide.[4]
Reaction Scheme:
1-(Allyloxy)-2-bromobenzene → 2-Methyl-2,3-dihydrobenzofuran
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 1-(Allyloxy)-2-bromobenzene | >97% | Synthesized or Commercially Available | |
| Pd(OAc)₂ | - | Commercially Available | |
| P(o-tol)₃ | >98% | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous | Distilled from CaH₂ | |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available | For workup. |
| 1 M HCl | - | Prepared in-house | For workup. |
| Saturated NaHCO₃ solution | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous Na₂SO₄ | - | Commercially Available | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(allyloxy)-2-bromobenzene (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Catalyst and Reagent Addition: To this solution, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and anhydrous triethylamine (1.5 mmol, 1.5 equiv).
-
Inert Atmosphere and Degassing: Bubble argon or nitrogen through the solution for 15 minutes to degas the solvent.[13]
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into diethyl ether (30 mL). Wash the organic phase with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes in ethyl acetate) to yield the pure 2-methyl-2,3-dihydrobenzofuran.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.[13][14]
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | Inactive catalyst; poor quality reagents or solvents; insufficient temperature. | - Ensure proper inert atmosphere techniques to prevent catalyst oxidation.[13] - Use a fresh bottle of palladium catalyst or a more active pre-catalyst. - Use anhydrous and degassed solvents.[13] - Increase reaction temperature incrementally (e.g., in 10 °C steps).[14] - Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[14] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | - Improve degassing of the reaction mixture.[13] - Use a more robust ligand to stabilize the palladium catalyst.[13] - Lower the reaction temperature.[14] - Ensure high purity of starting materials, as impurities can poison the catalyst.[14] |
| Formation of Side Products (e.g., Homocoupling) | For Sonogashira, this can be due to Glaser coupling of the alkyne. | - In Sonogashira reactions, ensure the exclusion of oxygen, which promotes Glaser coupling. - Adjust the stoichiometry of the coupling partners. |
| Incomplete Cyclization in Tandem Reactions | The cyclization step is slower than the initial coupling. | - Increase the reaction temperature after the initial coupling is complete (as determined by TLC or LC-MS). - In some cases, a stronger base may be required to facilitate the cyclization step. |
Concluding Remarks
Palladium-catalyzed methodologies offer a powerful and versatile platform for the synthesis of a wide array of benzofuran derivatives. The protocols detailed herein provide a solid foundation for researchers to successfully implement these transformations. A thorough understanding of the underlying mechanisms and a systematic approach to troubleshooting are key to achieving high yields and purity. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these important reactions in the future.
References
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC. [Link]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry. [Link]
-
Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). PMC. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
-
SYNTHESIS OF MULTISUBSTITUTED BENZOFURANS/INDOLES USING MULTICHLORINATED PHENOLS/ANILINES VIA PALLADIUM-CATALYZED SITE-SELECTIVE. LOCKSS. [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link]
-
Direct synthesis of benzofuro[3,2-b]benzofurans via a palladium-catalyzed dearomative cyclization. Arkivoc. [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Book Publication. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Standard Operating Procedure. UCLA. [Link]
-
Palladium - Morgan Stanley. Morgan Stanley. [Link]
-
pmr-msds-palladium. PLATINUM METALS REFINERY. [Link]
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- 6. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmcct.com [jmcct.com]
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techniques for the characterization of 3-substituted benzofurans
Application Note: Advanced Characterization Techniques for 3-Substituted Benzofurans
Context and Analytical Challenges
3-Substituted benzofurans are privileged, biologically active pharmacophores frequently embedded in therapeutics exhibiting anti-tumor, antibacterial, and antiviral properties[1]. While 2-substituted benzofurans are readily synthesized via traditional cross-coupling methods, the selective functionalization or de novo synthesis of the C3 position presents significant regiochemical hurdles[2]. Reactions often yield mixtures of C2 and C3 isomers. Consequently, rigorous, orthogonal characterization is not just a formality—it is a critical requirement to unambiguously confirm regiochemistry and structural integrity.
This guide outlines a self-validating analytical workflow designed to differentiate 3-substituted benzofurans from their isomers, focusing on the causality behind specific spectroscopic behaviors.
Mechanistic Principles of Regiochemical Assignment
The fundamental challenge in characterizing these heterocycles is proving that the substituent resides at the C3 position rather than the C2 position. We achieve this by exploiting the electronic asymmetry of the benzofuran core.
The Causality of NMR Chemical Shifts: The oxygen atom in the furan ring exerts two opposing electronic effects:
-
Inductive Effect ( σ -withdrawal): Oxygen's high electronegativity pulls electron density away from the adjacent C2 carbon, heavily deshielding it.
-
Resonance Effect ( π -donation): Oxygen donates a lone pair into the aromatic π -system, increasing electron density specifically at the C3 position.
Diagnostic Outcome: Because C2 is electron-deficient and C3 is electron-rich, a proton at C2 (in a 3-substituted benzofuran) will appear as a sharp, highly deshielded singlet far downfield in the 1 H NMR spectrum (typically δ 7.60–7.90 ppm )[2]. Conversely, if the molecule were 2-substituted, the C3 proton would appear significantly further upfield ( δ 6.70–7.10 ppm ). This electronic disparity is the cornerstone of our analytical strategy.
Step-by-Step Characterization Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.
Protocol A: High-Fidelity NMR Acquisition (1D and 2D)
Objective: Confirm the presence of the C2-H proton and map its connectivity to the C3 substituent.
-
Sample Preparation & Internal Validation:
-
Dissolve 5–10 mg of the highly purified benzofuran in 0.6 mL of deuterated chloroform (CDCl 3 ).
-
Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Chemical shift drift can misalign the critical C2-H peak; TMS locks the 0.00 ppm baseline, ensuring the 7.60–7.90 ppm reading is absolute. Run a blank solvent spectrum first to rule out phthalate or grease contamination that could mask the aromatic region.
-
-
1 H NMR (400/500 MHz):
-
Acquire 16–32 scans. Process with exponential line broadening (LB = 0.3 Hz).
-
Identify the diagnostic C2-H singlet. Note: Long-range coupling ( 4J or 5J ) to the aromatic protons on the benzene ring may cause slight broadening of this singlet.
-
-
13 C{ 1 H} NMR (100/125 MHz):
-
Acquire ≥ 512 scans due to the quaternary nature of the C3 carbon and the bridgehead carbons (C3a, C7a), which have long T1 relaxation times.
-
The C2 carbon typically resonates around 141–144 ppm, while the substituted C3 carbon appears around 118–126 ppm[3].
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Causality for Selection: 1D NMR only infers substitution. HMBC proves it by mapping scalar couplings over 2–3 bonds.
-
Optimize the long-range coupling constant ( JLR ) to 8 Hz.
-
Validation: You must observe a 3JCH cross-peak from the C2-H proton to the first carbon of the C3 substituent. Absence of this peak suggests the substituent is not at C3.
-
Protocol B: HRMS Isotopic Validation
Objective: Confirm the exact molecular formula and rule out dimerization or fragmentation artifacts.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode for heteroatom-bearing substituents[1].
-
Tuning & Acquisition: Calibrate the Time-of-Flight (TOF) analyzer to achieve a mass accuracy of < 5 ppm.
-
Self-Validation (Isotopic Pattern Matching): Do not rely solely on the exact mass of the [M+H] + peak. You must overlay the experimental spectrum with the theoretical isotopic distribution. For example, if the 3-substituent contains a chlorine atom (e.g., 3-(4-chlorophenyl)benzofuran), the M and M+2 peaks must exhibit the characteristic 3:1 ratio[2]. A deviation indicates co-eluting impurities.
Quantitative Data Reference
The following table synthesizes expected NMR shifts and HRMS data for representative 3-substituted benzofurans to serve as a comparative baseline for your analyses.
Table 1: Diagnostic Spectroscopic Data for 3-Substituted Benzofurans
| Compound Name | 1 H NMR (C2-H) | 13 C NMR (C2) | 13 C NMR (C3) | HRMS [M+H] + (Calcd) |
| 3-(p-Tolyl)benzofuran | δ 7.77 (s) | δ 141.2 | δ 122.3 | 209.0961[2] |
| 3-(3,5-Dimethoxyphenyl)benzofuran | δ 7.80 (s) | δ 141.7 | δ 122.5 | 255.1021[2] |
| 3-(Benzofuran-3-yl)pyridine | δ 7.84 (s) | δ 141.8 | δ 119.1 | 196.0762[2] |
| 2-Benzyl-3-tosylbenzofuran | N/A (C2 Substituted) | δ 161.4 | δ 118.3 | 363.1055[3] |
(Note: The last entry is a 2,3-disubstituted derivative, demonstrating how C2 substitution eliminates the diagnostic C2-H singlet and shifts the C2 carbon further downfield due to the loss of the proton shielding effect).
Analytical Workflow Visualization
The following diagram maps the logical progression of the characterization process, highlighting the orthogonal techniques required for definitive structural proof.
Fig 1: Orthogonal analytical workflow for the structural validation of 3-substituted benzofurans.
Sources
- 1. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Integration of 3-tert-Butylbenzofuran Scaffolds in the Synthesis of Enzyme Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The benzofuran ring is a privileged scaffold in medicinal chemistry, offering a rigid, planar, and lipophilic core that effectively mimics endogenous aromatic substrates. The strategic installation of a bulky, highly lipophilic tert-butyl group—specifically at the 3-position or 7-position of the benzofuran ring—drastically alters the steric landscape of the molecule. This application note explores the causality behind using tert-butylbenzofuran derivatives in the synthesis of two major classes of enzyme inhibitors: Aspartic Protease (Renin) Inhibitors [1] and Dual Cyclooxygenase-2/5-Lipoxygenase (COX-2/5-LOX) Inhibitors [2][3].
By detailing the mechanistic rationale, comparative quantitative data, and self-validating synthetic protocols, this guide provides a comprehensive roadmap for drug discovery professionals aiming to leverage this pharmacophore.
Mechanistic Rationale: The tert-Butylbenzofuran Pharmacophore
Lipophilic Pocket Exploitation in Aspartic Proteases (Renin)
Renin is a highly specific aspartic protease responsible for cleaving angiotensinogen to angiotensin I, a critical rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS)[1]. The active site of renin features deep, hydrophobic S1 and S3 pockets.
-
The Causality of the Scaffold: The planar benzofuran core acts as an ideal vector to project substituents into these pockets. The addition of a 3-tert-butyl group provides a massive entropic driving force for binding; the bulky alkyl group displaces ordered water molecules from the S1/S3 hydrophobic sub-pockets, resulting in sub-nanomolar dissociation constants ( Ki )[1].
Isoform Selectivity in COX-2 vs. COX-1
In the development of non-steroidal anti-inflammatory drugs (NSAIDs), achieving COX-2 selectivity over COX-1 is paramount to minimizing gastrointestinal toxicity[2].
-
The Causality of the Scaffold: The active site of COX-2 contains a secondary side pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). Derivatives such as 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) exploit this exact steric difference. The tert-butyl group serves as a "steric wedge" that is sterically excluded by the Ile523 gatekeeper in COX-1, but perfectly accommodated by the Val523 pocket in COX-2, yielding high selectivity indices[2][3].
Mandatory Visualization: Mechanistic Pathways
The following diagram illustrates the dual application of the tert-butylbenzofuran scaffold in blocking distinct enzymatic pathways.
Caption: Mechanistic inhibition of the Renin-Angiotensin and Arachidonic Acid pathways by tert-butylbenzofuran derivatives.
Quantitative Data Presentation
The table below summarizes the structure-activity relationship (SAR) data demonstrating the impact of the tert-butylbenzofuran scaffold on enzyme inhibition.
| Inhibitor Class | Core Scaffold | Target Enzyme | IC₅₀ / Kᵢ Value | Selectivity Ratio | Reference |
| Aspartic Protease Inhibitor | 3-tert-butylbenzofuran-7-yl derivative | Renin | Ki < 10 nM | High over ACE/NEP | [1] |
| Dual COX/LOX Inhibitor | 7-tert-butyl-DHDMBF (5-keto substituted) | COX-2 | IC₅₀ = 0.45 µM | 33-fold (COX-2 > COX-1) | [2][3] |
| Dual COX/LOX Inhibitor | 7-tert-butyl-DHDMBF (5-keto substituted) | 5-LOX | IC₅₀ = 1.2 µM | Dual Action | [2][3] |
| Control (No t-butyl) | Benzofuran core (unsubstituted) | COX-2 | IC₅₀ > 50 µM | Poor Selectivity | [2] |
Experimental Protocols
The following self-validating protocols outline the synthesis of the 3-tert-butylbenzofuran core and its subsequent functionalization.
Protocol A: Synthesis of the 3-tert-Butylbenzofuran Core via Directed Cyclization
Objective: To synthesize the sterically hindered 3-tert-butylbenzofuran scaffold from a functionalized phenol.
Reagents & Materials:
-
2-Bromophenol (1.0 equiv)
-
3,3-Dimethyl-1-butyne (tert-butylacetylene) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv)
-
Triethylamine (TEA, solvent/base)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
Step-by-Step Methodology:
-
Sonogashira Coupling: In an oven-dried Schlenk flask under argon, dissolve 2-bromophenol (10 mmol) in anhydrous TEA (30 mL). Add Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.4 mmol).
-
Alkyne Addition: Slowly inject 3,3-dimethyl-1-butyne (12 mmol) into the mixture. Stir at 60°C for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the 2-bromophenol spot confirms the formation of the 2-(3,3-dimethylbut-1-yn-1-yl)phenol intermediate.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove metal catalysts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.
-
Cyclization: Dissolve the purified intermediate in anhydrous THF (20 mL) and add TBAF (12 mL, 1.0 M in THF). Heat the reaction to reflux for 6 hours. The fluoride ion promotes the intramolecular 5-endo-dig cyclization of the phenoxide onto the alkyne.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validation Check: ¹H NMR (CDCl₃) must show a prominent 9H singlet at ~1.40 ppm corresponding to the 3-tert-butyl group, and the disappearance of the alkyne carbon signals in ¹³C NMR.
-
Protocol B: Late-Stage Functionalization for Renin Inhibitor Assembly
Objective: Coupling of the 3-tert-butylbenzofuran core to a piperidine moiety to yield the final aspartic protease inhibitor[1].
Step-by-Step Methodology:
-
Formylation: Subject the 3-tert-butylbenzofuran to Vilsmeier-Haack conditions (POCl₃, DMF) at 0°C, warming to room temperature to install a formyl group at the 7-position (directed by the oxygen atom's electronic effects).
-
Grignard Addition: React the resulting 3-tert-butylbenzofuran-7-carbaldehyde with a pre-formed Grignard reagent derived from 1-((R)-piperidin-3-yl)pentyl bromide in anhydrous THF at -78°C.
-
Causality: The low temperature (-78°C) is critical to prevent unwanted ring-opening of the benzofuran and to maximize the diastereoselectivity of the secondary alcohol formation.
-
-
Purification: Quench with water, extract with dichloromethane, and purify the diastereomers via preparative HPLC to yield the final (3-tert-butylbenzofuran-7-yl)-1-((R)-piperidin-3-yl)pentan-1-ol inhibitor. LC-MS should confirm the exact mass[1].
Mandatory Visualization: Synthetic Workflow
Caption: Step-by-step synthetic workflow for the generation of 3-tert-butylbenzofuran-based enzyme inhibitors.
References
-
Janusz, J. M., et al. "New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring." Journal of Medicinal Chemistry, 1998, 41(7), 1124-1137. URL: [Link]
-
Janusz, J. M., et al. "New cyclooxygenase-2/5-lipoxygenase inhibitors. 3. 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations at the 5 position." Journal of Medicinal Chemistry, 1998, 41(18), 3515-3529. URL:[Link]
- Maerki, H. P., et al. "Diaminoalkane aspartic protease inhibitors." World Intellectual Property Organization, WO2006042150A1, 2006.
Sources
- 1. WO2006042150A1 - Diaminoalkane aspartic protease inhibitors - Google Patents [patents.google.com]
- 2. New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cyclooxygenase-2/5-lipoxygenase inhibitors. 3. 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations at the 5 position - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 3-(1,1-dimethylethyl)benzofuran
Welcome to the Advanced Technical Support Center for the synthesis of 3-(1,1-dimethylethyl)benzofuran (commonly known as 3-tert-butylbenzofuran). As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot the notorious regioselectivity and stability issues associated with this specific heterocyclic scaffold.
Directly installing a bulky tert-butyl group at the C-3 position of an electron-rich benzofuran ring presents significant kinetic and thermodynamic hurdles. This guide dissects the causality behind common side reactions—such as polyalkylation, ring-opening, and de-tert-butylation—and provides self-validating protocols to ensure synthetic integrity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I isolating predominantly 2-(1,1-dimethylethyl)benzofuran instead of the target C-3 isomer during direct Friedel-Crafts alkylation? Causality: The electron density distribution in the unsubstituted benzofuran ring makes the C-2 position significantly more nucleophilic and kinetically favored for electrophilic aromatic substitution[1]. When introducing a highly sterically hindered tert-butyl carbocation, direct alkylation at the C-3 position is both electronically and sterically disfavored. Solution: Abandon direct alkylation of unsubstituted benzofuran. Instead, utilize a C-2 blocking strategy . By starting with benzofuran-2-carboxylic acid, the C-2 position is protected, and the electron-withdrawing nature of the carboxyl group alters the ring's electronics, forcing the incoming tert-butyl group to the C-3 position. The blocking group can later be removed via thermal decarboxylation.
Q2: During Lewis acid-catalyzed tert-butylation, my reaction mixture turns black, and NMR shows polymeric byproducts. How can I prevent this? Causality: The benzofuran oxygen makes the ring highly sensitive to strong Lewis acids (e.g., AlCl₃, TiCl₄). These aggressive catalysts can initiate cationic polymerization of the furan ring or trigger irreversible ring-opening side reactions, especially at elevated temperatures[2]. Solution: Switch to milder Lewis acids (e.g., ZnCl₂, InCl₃) or use Brønsted acids (like methanesulfonic acid) at strictly controlled low temperatures (0–5 °C).
Q3: I am using an acid-catalyzed intramolecular cyclization of an ortho-substituted phenoxy ketone, but I see incomplete dehydration and retro-aldol cleavage. What is going wrong? Causality: The formation of the bulky 3-tert-butyl group creates immense steric strain during the final ring-closure step. If the acid concentration is too high or water is not actively removed, the intermediate tertiary alcohol favors a retro-cleavage pathway rather than undergoing the desired dehydration to aromatize into the benzofuran system[3]. Solution: Utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid (p-TSA) in refluxing toluene. Continuously removing the water byproduct drives the equilibrium toward the dehydrated, aromatized benzofuran product.
Q4: I observe the loss of the tert-butyl group (de-tert-butylation) during the final workup or column chromatography. How do I stabilize the product? Causality: The tert-butyl group on an electron-rich aromatic system is highly susceptible to retro-Friedel-Crafts dealkylation (reversibility) under acidic conditions, particularly when exposed to heat or active silica[4],[5]. Solution: Thoroughly quench the reaction mixture with cold saturated aqueous NaHCO₃ to neutralize all acid catalysts before solvent evaporation. Furthermore, pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites prior to chromatography.
Part 2: Quantitative Data & Pathway Analysis
To select the optimal synthetic route, compare the typical side reactions and yields associated with the three primary methodologies for synthesizing 3-(1,1-dimethylethyl)benzofuran.
Table 1: Comparison of Synthetic Routes and Side Reactions
| Synthetic Route | Primary Product | Major Side Reactions | Typical Yield of Target |
| Direct F-C Alkylation (AlCl₃ / t-BuCl) | 2-(1,1-dimethylethyl)benzofuran | Polyalkylation, Cationic Polymerization, Ring-opening | < 5% |
| C-2 Blocking Strategy (via Carboxylic Acid) | 3-(1,1-dimethylethyl)benzofuran | De-tert-butylation during thermal decarboxylation | 65–75% |
| Intramolecular Cyclization (Phenoxy ketone) | 3-(1,1-dimethylethyl)benzofuran | Incomplete dehydration, Retro-cleavage | 80–85% |
Reaction Pathway Logic
Caption: Reaction pathways for tert-butylation of benzofuran highlighting the regioselectivity challenge.
Part 3: Self-Validating Experimental Protocol
The following methodology details the C-2 Blocking Strategy , which is the most reliable method for synthesizing 3-(1,1-dimethylethyl)benzofuran while avoiding the severe polyalkylation side reactions of direct Friedel-Crafts approaches.
Workflow: Regioselective Synthesis via C-2 Blocking
Step 1: Protection & Setup
-
Dissolve 1.0 equivalent of benzofuran-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Regioselective Alkylation
-
Add 1.2 equivalents of anhydrous Zinc Chloride (ZnCl₂) in a single portion.
-
Dropwise, over 30 minutes, add 1.5 equivalents of tert-butyl chloride.
-
Causality: ZnCl₂ is a mild Lewis acid that generates the tert-butyl carbocation without cleaving the furan ring. The C-2 carboxyl group sterically and electronically forces the carbocation to attack the C-3 position.
-
Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will have a higher Rf value than the starting material due to the lipophilic tert-butyl group shielding the polar carboxylic acid.
Step 3: Quenching & Extraction
-
After 4 hours, strictly quench the reaction by pouring the mixture into cold saturated aqueous NaHCO₃.
-
Causality: Immediate neutralization prevents retro-Friedel-Crafts dealkylation during solvent removal.
-
Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate 3-(1,1-dimethylethyl)benzofuran-2-carboxylic acid.
Step 4: Thermal Decarboxylation
-
Dissolve the intermediate in quinoline (solvent) and add a catalytic amount of copper powder (0.1 eq).
-
Heat the mixture to 200 °C for 2 hours under a reflux condenser.
-
Validation Checkpoint 2: Run a rapid ¹H-NMR of the crude mixture. The diagnostic singlet for the C-2 proton of the target 3-(1,1-dimethylethyl)benzofuran appears at ~δ 7.4–7.6 ppm. If a singlet appears at δ 6.7 ppm, the product is the incorrect 2-isomer, indicating the blocking group failed.
Step 5: Purification
-
Filter the cooled mixture through a pad of Celite to remove the copper catalyst.
-
Dilute with diethyl ether and wash sequentially with 1M HCl (to remove quinoline) and brine.
-
Purify via flash chromatography using silica gel pre-treated with 1% triethylamine to prevent acid-catalyzed degradation on the column.
Caption: Step-by-step experimental workflow for the regioselective synthesis of 3-tert-butylbenzofuran.
References
- Title: Buy 2-Tert-butyl-benzofuran-7-ylamine (EVT-8470465)
- Source: acs.
- Title: UC Santa Barbara - eScholarship (Strategies for ortho-tert-Butylation of Phenols...)
- Source: acs.
- Source: rsc.
Sources
overcoming low yields in 3-substituted benzofuran synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . This hub is specifically designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the synthesis of 3-substituted benzofurans.
Direct functionalization at the C3 position of benzofurans is notoriously difficult because the C2 position is electronically favored for electrophilic attack. This guide provides field-proven, self-validating strategies to bypass these inherent electronic limitations, ensuring high yields and absolute regiocontrol.
Diagnostic Logic for Benzofuran Synthesis
Before diving into specific troubleshooting FAQs, use the diagnostic flowchart below to identify the mechanistic failure point in your current synthetic route and map it to the appropriate chemical solution.
Diagnostic logic tree for resolving bottlenecks in 3-substituted benzofuran synthesis.
Troubleshooting FAQs & Mechanistic Solutions
Q1: My Friedel-Crafts acylation attempts predominantly yield C2-acylbenzofurans or intractable mixtures. How can I strictly enforce C3 regioselectivity? A: Direct electrophilic substitution on the benzofuran core will almost always favor the C2 position due to the higher stability of the resulting cationic intermediate. To bypass this, abandon direct C-H functionalization and employ a chalcone rearrangement strategy [1]. By treating 2-hydroxychalcones with a hypervalent iodine reagent like PhI(OAc)₂, you induce an oxidative rearrangement. Subsequent cyclization strictly yields the 3-acylbenzofuran. This self-validating approach pre-installs the regiochemistry before the heterocycle is fully aromatized, eliminating C2/C3 competition entirely[1].
Q2: I am attempting a one-step synthesis from phenols and α-haloketones, but the reaction stalls and standard Lewis acids (AlCl₃, BF₃) fail to drive conversion. What is missing? A: Standard Lewis acids often lack the dual functionality required for this specific cascade. While they may facilitate the initial O-alkylation, they do not provide sufficient dehydrating power to drive the final cyclodehydration step. Switch to Titanium tetrachloride (TiCl₄) [2]. TiCl₄ uniquely acts as both a potent Lewis acid to activate the α-haloketone and a powerful dehydrating agent that forces the condensation, preventing the reaction from stalling at the uncyclized intermediate[2].
Q3: My attempts to synthesize 3-substituted benzofuran-2(3H)-ones via lactonization result in complete decomposition of the starting material. How can I prevent this? A: N-substituted (ortho-hydroxy)aryl esters are highly sensitive and rapidly degrade under traditional strong basic (NaOH, KOH) or high-temperature acidic conditions before ring closure can occur[3]. The causality lies in the harshness of the base triggering unwanted ester hydrolysis without cyclization. The solution is to use Caesium Carbonate (Cs₂CO₃) . Cs₂CO₃ is a milder, highly effective inorganic base that promotes Michael addition and subsequent lactonization in a one-pot cascade without degrading the sensitive precursors[3]. Furthermore, if you need to aminate these substrates, dinitrobenzenesulfonic carbamates can be used as single-electron oxidants to trigger radical amination efficiently[4].
Q4: I need to perform a Suzuki coupling at the C3 position, but direct C-H borylation yields mixtures and cross-coupling on 3-halobenzofurans suffers from catalyst poisoning. Is there an alternative? A: Yes, utilize a metal-free BCl₃-induced annulative borylative cyclization [5]. Instead of functionalizing a pre-formed benzofuran, start with an aryl-alkyne possessing an ortho-methoxy group. Treatment with BCl₃ triggers a cascade where BCl₃ cleaves the C-O bond and activates the alkyne, forcing a 5-endo-dig cyclization that inherently places the boron atom at the C3 position. This intermediate can be trapped with pinacol in situ, creating a stable boronate ester ready for one-pot Suzuki-Miyaura cross-coupling, completely bypassing transition-metal catalyst poisoning[5].
Q5: How can I efficiently install phospha-, thio-, or aza-methyl groups at the C3 position without multistep functionalization? A: Utilize heteroatom-centered super-electron-donors (SEDs) in a radical coupling process[6]. By reacting 2-iodophenyl allenyl ethers with heteroatomic compounds bearing a free H-X bond (where X = P, S, N), the heteroatom anions act as SEDs to initiate a single-electron-transfer (SET) cascade. This intermolecular radical coupling directly yields 3-functionalized benzofurans in excellent yields, bypassing the need for pre-functionalized electrophiles[6].
Quantitative Performance of Synthetic Strategies
The table below summarizes the expected metrics when transitioning from traditional methods to the optimized strategies discussed above.
| Synthetic Strategy | Substrate / Precursor | Reagents / Catalyst | Regioselectivity (C3:C2) | Typical Yield | Primary Advantage |
| Chalcone Rearrangement | 2-hydroxychalcones | PhI(OAc)₂, p-TsOH | > 99:1 | 50–80% | Bypasses Friedel-Crafts C2 preference |
| Radical SED Coupling | 2-iodophenyl allenyl ethers | Heteroatom anions (SEDs) | > 99:1 | 60–95% | Mild conditions; broad heteroatom tolerance |
| TiCl₄-Promoted Cyclization | Phenols + α-haloketones | TiCl₄ (Lewis Acid) | > 99:1 | 60–90% | One-step; uses readily available starting materials |
| Borylative Cyclization | ortho-OMe aryl-alkynes | BCl₃, then Pinacol | > 99:1 | 60–85% | Metal-free; one-pot Suzuki-ready C3-boronates |
| Cs₂CO₃ Lactonization | (ortho-hydroxy)aryl esters | Cs₂CO₃, Methyl acrylate | N/A (Lactone) | 30–70% | Prevents degradation of sensitive precursors |
Validated Experimental Protocols
Protocol A: TiCl₄-Promoted Regioselective Synthesis of 3-Substituted Benzofurans
Objective : Achieve one-step cyclodehydration of phenols and α-haloketones without stalling at the intermediate O-alkylated phase[2]. Causality : TiCl₄ acts as a dual-purpose reagent. It coordinates with the carbonyl oxygen of the α-haloketone to increase electrophilicity for the initial O-alkylation, and subsequently acts as a powerful dehydrating agent to force the intramolecular cyclization, preventing off-target C-alkylation.
-
Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the phenol (1.0 equiv) and the α-haloketone (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add TiCl₄ (1.5 equiv) dropwise via syringe. Critical Step: The dropwise addition controls the highly exothermic coordination event and prevents the polymerization of the starting materials.
-
Cyclodehydration : Remove the ice bath and heat the mixture to reflux. Monitor the reaction via TLC until the intermediate O-alkylated product is fully consumed (typically 4–8 hours).
-
Quenching : Cool the mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ to neutralize the titanium species.
-
Isolation : Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Metal-Free C3-Borylation via BCl₃-Induced Annulative Boration
Objective : Synthesize C3-borylated benzofurans directly from alkynes, bypassing the poor yields and regioselectivity issues of direct C-H activation[5]. Causality : This protocol uses BCl₃ to simultaneously cleave the ortho-methoxy C-O bond and activate the alkyne. This forces a 5-endo-dig cyclization that inherently pre-installs the boron atom exclusively at the C3 position, creating a self-validating regioselective system.
-
Preparation : Dissolve the ortho-methoxy aryl-alkyne (1.0 equiv) in anhydrous DCM under a strict nitrogen or argon atmosphere.
-
Borylation : Cool the solution to -78 °C. Add BCl₃ (1.0 M in hexanes, 1.2 equiv) dropwise.
-
Cyclization : Allow the reaction mixture to slowly warm to room temperature and stir. The BCl₃ acts as a strong electrophile, driving the ring closure and forming the dichloro(heteroaryl)borane intermediate.
-
Esterification (In Situ) : To stabilize the boron species for isolation or immediate cross-coupling, add triethylamine (Et₃N, 3.0 equiv) and pinacol (1.5 equiv) directly to the reaction flask at 0 °C. Stir for 2 hours at room temperature.
-
Workup : Dilute with water, extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate the C3-pinacol boronate ester, which is now primed for Suzuki-Miyaura coupling.
References
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: MDPI URL:[Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy Source: PMC (NIH) URL:[Link]
-
Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors Source: PMC (NIH) URL:[Link]
-
Amination of 3-Substituted Benzofuran-2(3H)-ones Triggered by Single-Electron Transfer Source: Organic Letters (ACS Publications) URL:[Link]
-
One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization Source: Royal Society Publishing URL:[Link]
-
BCl₃‐Induced Annulative Oxo‐ and Thioboration for the Formation of C3‐Borylated Benzofurans and Benzothiophenes Source: PMC (NIH) URL:[Link]
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BCl3‐Induced Annulative Oxo‐ and Thioboration for the Formation of C3‐Borylated Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzofurans: From Classical Rearrangements to Modern Catalysis
The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous approved drugs and biologically active molecules, including the antiarrhythmic amiodarone and the antidepressant (-)-BPAP.[1] Its prevalence underscores the continuous need for efficient, versatile, and scalable synthetic methodologies to access structurally diverse derivatives. This guide provides a comparative analysis of key synthetic strategies for substituted benzofurans, offering field-proven insights into their mechanisms, practical applications, and relative merits. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower researchers in their synthetic design.
Classical Approach: The Perkin Rearrangement
One of the earliest methods, the Perkin rearrangement, is a base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids.[2][3] Despite its age, this reaction remains relevant due to its reliability and high yields for a specific class of benzofurans.
Mechanism and Rationale
The reaction proceeds via a two-stage mechanism. First, a hydroxide base attacks the lactone carbonyl of the 3-halocoumarin, inducing a rapid ring-opening to form a phenoxide anion intermediate. The second, slower step involves an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to ring closure and formation of the benzofuran-2-carboxylate.[2][4] The choice of a strong base like sodium hydroxide in an alcoholic solvent is critical to facilitate both the initial ring fission and the subsequent cyclization.
Caption: The Perkin rearrangement mechanism.
Comparative Performance: Conventional vs. Microwave-Assisted
Traditionally, the Perkin rearrangement requires several hours at reflux to achieve completion.[4] However, the advent of microwave-assisted organic synthesis has dramatically expedited this process, reducing reaction times to mere minutes while often improving yields. This efficiency gain is attributed to rapid, uniform heating that overcomes the activation energy barrier of the cyclization step more effectively than conventional methods.
| Method | Reagents | Temperature | Time | Yield | Reference |
| Conventional | 3-Bromocoumarin, NaOH, Ethanol | 78°C (Reflux) | ~3 hours | Quantitative | [4] |
| Microwave | 3-Bromocoumarin, NaOH, Ethanol | 79°C | 5 minutes | 95-99% | [4][5] |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement[4]
-
To a solution of the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL) within a microwave reactor vessel, add sodium hydroxide (3.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
After cooling, acidify the reaction mixture with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the benzofuran-2-carboxylic acid.
Intramolecular Cyclization Strategies
Constructing the furan ring via intramolecular cyclization is a highly versatile approach, with the choice of precursor dictating the substitution pattern of the final product. These methods are often characterized by high atom economy.
A. Cyclization of o-Alkynylphenols
This is one of the most direct and efficient methods for preparing C2-substituted benzofurans.[1] The reaction involves the intramolecular hydroalkoxylation of an alkyne, which can be catalyzed by various transition metals (e.g., gold, palladium, copper) or promoted by strong bases.[1][6]
Causality: Transition metals like gold act as carbophilic π-acids, activating the alkyne toward nucleophilic attack by the phenolic oxygen. Alternatively, a strong organic superbase like phosphazene P4-tBu can deprotonate the benzylic position of an o-alkynylphenyl ether, initiating a rare C-C bond-forming cyclization.[6] This base-catalyzed route offers a metal-free alternative, which is advantageous for pharmaceutical applications where metal contamination is a concern.
Caption: Catalytic pathways for o-alkynylphenol cyclization.
B. Intramolecular Wittig Reaction
The intramolecular Wittig reaction offers a reliable path to functionalized benzofurans under mild conditions.[7][8] The key is the formation of an ortho-hydroxybenzyltriphenylphosphonium salt, which, upon deprotonation, generates an ylide that cyclizes onto an adjacent ester or acyl group.[1][9]
Experimental Rationale: This method's strength lies in its predictability and functional group tolerance. The process begins with a readily available salicylaldehyde or o-hydroxybenzyl alcohol. Conversion to the phosphonium salt is straightforward, and the subsequent cyclization, often promoted by a base like triethylamine, proceeds efficiently. This strategy avoids harsh conditions or expensive metal catalysts.[8][10]
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Intramolecular Wittig Reaction[8]
-
Phosphonium Salt Formation: React o-hydroxybenzyl alcohol with triphenylphosphine hydrobromide (PPh₃·HBr) in a suitable solvent like acetonitrile to form the corresponding o-hydroxybenzyltriphenylphosphonium bromide.
-
Wittig Cyclization: In a separate flask, add triethylamine (2.5 equiv.) to a solution of the phosphonium salt (1.0 equiv.) in dichloromethane.
-
Slowly add benzoyl chloride (1.2 equiv.) to the mixture at 0°C and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify the crude product by column chromatography to yield 2-phenylbenzofuran.
Transition-Metal-Catalyzed Domino Reactions
Domino or tandem reactions represent the pinnacle of synthetic efficiency, enabling the construction of complex molecules from simple precursors in a single pot. Palladium and copper catalysts are the workhorses in this domain.
A. Sonogashira Coupling and Cyclization Cascade
This powerful one-pot, three-component reaction combines an o-iodophenol, a terminal alkyne, and an aryl iodide to rapidly generate highly substituted benzofurans.[11] The sequence involves an initial Pd/Cu-catalyzed Sonogashira coupling of the o-iodophenol and the alkyne, followed by an intramolecular cyclization.[11][12][13]
Mechanistic Insight: The success of this one-pot process hinges on carefully controlled reaction conditions. The Sonogashira coupling must precede the cyclization. The choice of solvent is crucial; a solvent suitable for the coupling should not prematurely induce cyclization of the 2-(1-alkynyl)phenol intermediate, which can lead to undesired side products.[11] Microwave irradiation can significantly shorten reaction times and minimize these side reactions.[11]
Caption: One-pot Sonogashira domino reaction sequence.
Comparative Yields for Sonogashira/Cyclization[11]
| o-Iodophenol | Terminal Alkyne | Aryl Iodide | Yield |
| 2-Iodophenol | Phenylacetylene | Iodobenzene | 85% |
| 2-Iodo-4-methylphenol | 1-Hexyne | 4-Iodotoluene | 78% |
| 2-Iodo-4-nitrophenol | Phenylacetylene | Iodobenzene | 65% |
B. Heck Reaction Strategies
The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation and can be applied intramolecularly to synthesize dihydrobenzofuran and benzofuran cores.[14][15] A notable variation is the double Heck reaction of 2,3-dibromofurans with alkenes, which, after a 6π-electrocyclization and dehydrogenation sequence, provides access to benzofurans with substituents at the 5- and 6-positions—a pattern not easily achieved through electrophilic substitution.[16]
Rationale for Use: The intramolecular Heck reaction is particularly valuable for creating the 2,3-dihydrobenzofuran scaffold from o-allylphenols or related substrates.[15][17] The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by intramolecular insertion of the alkene and β-hydride elimination.[15] This method provides a direct route to a core structure found in many natural products.
Summary and Comparative Overview
The choice of synthetic method for a substituted benzofuran is dictated by the desired substitution pattern, the availability of starting materials, and the required scale and purity.
| Method | Key Precursors | Catalyst/Reagent | Typical Yields | Key Advantages | Key Limitations |
| Perkin Rearrangement | 3-Halocoumarins | NaOH | 90-99% | High yields, simple procedure, reliable. | Limited to 2-carboxybenzofurans; requires coumarin synthesis. |
| Cyclization of o-Alkynylphenols | o-Alkynylphenols | Au, Pd, Cu, or Superbase | 70-95% | High atom economy, direct access to C2-substituted products. | Precursor synthesis can be multi-step. |
| Intramolecular Wittig | o-Hydroxybenzyl alcohols, Salicylaldehydes | PPh₃, Base | 60-85% | Mild conditions, good functional group tolerance. | Stoichiometric phosphine oxide waste. |
| Sonogashira Domino | o-Halophenols, Alkynes | Pd/Cu catalysts | 65-90% | High efficiency, builds complexity rapidly from simple inputs. | Catalyst sensitivity, potential for side-product formation. |
| Intramolecular Heck | o-Allyl/vinyl halophenols | Pd catalysts | 70-90% | Excellent for dihydrobenzofurans, robust C-C bond formation. | Requires specific pre-functionalized substrates. |
Future Outlook
The field continues to evolve towards more sustainable and efficient practices. Key areas of development include C-H activation strategies to minimize the need for pre-functionalized starting materials, the use of earth-abundant metal catalysts like iron and nickel, and the adoption of green chemistry principles such as mechanochemical synthesis and reactions in aqueous media.[1][18][19][20][21] These advancements promise to further enhance the synthetic toolkit available to researchers, facilitating the discovery and development of next-generation benzofuran-based therapeutics and materials.
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Kanazawa, C., et al. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications. Available at: [Link]
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Li, J., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]
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Wang, C., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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White, A. D., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. Available at: [Link]
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Caddeo, C., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank. Available at: [Link]
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Muthusamy, V., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 5th International Conference on Innovations in Chemical, Biological and Environmental Sciences (ICICBES 2023). Available at: [Link]
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Collins, D. J., & Hobbs, J. J. (1975). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. Australian Journal of Chemistry. Available at: [Link]
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Wang, T., et al. (2018). An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts. Organic & Biomolecular Chemistry. Available at: [Link]
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Thirupathi, N., et al. (2017). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Köhling, P., et al. (2004). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. Advanced Synthesis & Catalysis. Available at: [Link]
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Dwarakanath, S., & Gaonkar, S. L. (2022). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Ghosh, S., et al. (2017). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions. Available at: [Link]
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Gaonkar, S. L., & Dwarakanath, S. (2017). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of ChemTech Research. Available at: [Link]
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Al-dujaili, A. H., et al. (2020). A Green Mechanochemical One-Pot Three-Component Domino Reaction Synthesis of Polysubstituted Azoloazines Containing Benzofuran Moiety: Cytotoxic Activity Against HePG2 Cell Lines. Polycyclic Aromatic Compounds. Available at: [Link]
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Valle, W. A., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available at: [Link]
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Lu, B., et al. (2007). CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]
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Egorov, M. P., et al. (2019). A Simple Synthesis of Densely Substituted Benzofurans by Domino Reaction of 2-Hydroxybenzyl Alcohols with 2-Substituted Furans. Synthesis. Available at: [Link]
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Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]
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Comparative SAR Guide: 3-Substituted Benzofuran-Tethered Sulfamoyl Triazoles in Carbonic Anhydrase Inhibition
Executive Summary
The benzofuran ring is a privileged scaffold in medicinal chemistry, highly valued for its electron-rich nature and ability to participate in diverse hydrophobic interactions within enzyme active sites[1]. While 2-substituted benzofurans are common, 3-substituted benzofurans offer a unique spatial trajectory that has recently been exploited to target metalloenzymes.
This guide objectively compares the structure-activity relationship (SAR) and performance of novel 3-substituted benzofuran-tethered sulfamoyl triazoles[2]. Specifically, we analyze how a single positional isomerization (meta vs. para substitution of the sulfonamide group) acts as a molecular switch, drastically shifting the compound's selectivity from human Carbonic Anhydrase II (hCA II)—a classic target for glaucoma and edema—to mycobacterial Carbonic Anhydrases (mtCA1-3), which are emerging targets for Mycobacterium tuberculosis (Mtb)[3].
Mechanistic Rationale: The Benzofuran Scaffold & Target Isoforms
To design an effective and selective inhibitor, the structural components must work as a cohesive, self-validating system:
-
The Hydrophobic Anchor: The 3-substituted benzofuran core anchors the molecule at the entrance of the CA active site, engaging in vital π−π stacking and hydrophobic interactions[1].
-
The Linker: A triazole ring, synthesized via click chemistry, connects the benzofuran to the terminal benzene ring. The triazole acts as a rigid bioisostere for an amide bond, providing necessary dipole interactions without the metabolic liability of proteolytic cleavage.
-
The Zinc-Binding Group (ZBG): The terminal benzenesulfonamide coordinates directly with the catalytic zinc ion ( Zn2+ ) at the bottom of the CA active site[4].
The Causality of Selectivity: The active site of mycobacterial CAs (mtCAs) is slightly wider and differs in its hydrophobic topography compared to human CAs (hCAs)[2]. By altering the position of the sulfonamide group on the terminal benzene ring from the para position (linear extension) to the meta position (angled extension), researchers can force the benzofuran tail into different sub-pockets of the enzyme, completely altering the selectivity profile[3].
Caption: Logic of SAR: How sulfonamide positioning shifts selectivity between hCA II and mtCA targets.
Comparative Performance Analysis: Meta vs. Para Substitution
The experimental data clearly demonstrates the performance divergence between the two lead structural analogues. Compound 3F4 utilizes a meta-substituted sulfonamide, while Compound 4F1 utilizes a para-substituted sulfonamide[2].
Table 1: Inhibition Profile ( Ki , μM) of Selected Benzofuran-Tethered Sulfamoyl Triazoles
| Compound | Substitution Type | hCA I (Human) | hCA II (Human) | mtCA2 (Mtb) | Selectivity Profile | Mtb H37Rv MIC |
| 3F4 | Meta (3-sulfonamide) | 2.28 | 0.245 | 0.0052 | 439x (vs hCA I)47x (vs hCA II) | 4–128 μg/mL |
| 4F1 | Para (4-sulfonamide) | > 10.0 | 0.0094 | > 10.0 | Highly selective for hCA II | N/A |
| Acetazolamide | Standard Control | 0.25 | 0.012 | ~ 0.040 | Broad-spectrum (Non-selective) | N/A |
Data derived from the comparative evaluation of hCA and mtCA inhibition[2].
Key Takeaways:
-
Anti-Tubercular Efficacy: Compound 3F4 exhibits profound, focused suppression of mtCA2 ( Ki = 5.2 nM), translating to moderate-to-good whole-cell inhibition of the Mtb H37Rv strain[3]. The meta-geometry perfectly navigates the steric bulk of the mycobacterial active site.
-
Human Target Efficacy: Compound 4F1 is essentially inactive against mycobacterial targets but is a highly potent hCA II inhibitor ( Ki = 9.4 nM)[2]. Its linear para-geometry mimics classic clinical hCA inhibitors, fitting seamlessly into the narrower human hydrophobic pocket.
Experimental Methodology: Stopped-Flow CO₂ Hydration Assay
Why this protocol? Carbonic anhydrases are among the fastest enzymes known to science ( kcat up to 106s−1 ). Standard steady-state spectrophotometry is far too slow to capture the initial rates of CO₂ hydration. To ensure trustworthy, self-validating data, the Stopped-Flow CO₂ Hydration Assay is the mandatory gold standard for determining sub-micromolar Ki values[5].
Step-by-Step Protocol
-
Reagent & Buffer Preparation: Prepare a working buffer of 20 mM HEPES (pH 7.5) to maintain physiological pH, supplemented with 20 mM Na2SO4 or NaClO4 to maintain constant ionic strength[4]. Add Phenol Red (0.2 mM) as the pH indicator.
-
Enzyme-Inhibitor Incubation: Pre-incubate the recombinant enzyme (e.g., hCA II or mtCA2 at ~10 nM) with varying concentrations of the 3-substituted benzofuran inhibitor (Compound 3F4 or 4F1) for 10–15 minutes at 20°C[4]. Causality: This allows the sulfonamide group to fully coordinate with the active-site zinc before substrate introduction.
-
Substrate Preparation: Prepare saturated CO2 solutions. The final CO2 concentrations in the assay should range from 1.7 to 17 mM[6].
-
Stopped-Flow Kinetics: Using an Applied Photophysics stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2 substrate[4].
-
Spectrophotometric Monitoring: Monitor the initial rates of the CA-catalyzed CO2 hydration reaction by tracking the absorbance decay of Phenol Red at its maximum absorbance wavelength (557 nm) for a period of 10–100 seconds[4].
-
Data Analysis: Calculate the initial velocity of the reaction. Use non-linear least-squares regression of the Michaelis-Menten equation to determine the inhibition constant ( Ki ).
Caption: Stopped-flow CO2 hydration assay workflow for determining Carbonic Anhydrase inhibition.
Conclusion & Lead Optimization Implications
The SAR of 3-substituted benzofurans proves that the scaffold is highly versatile. By utilizing a triazole linker, drug developers can finely tune the spatial orientation of the zinc-binding sulfonamide.
-
If the development goal is a novel anti-tubercular agent , the meta-substituted framework (Compound 3F4) provides the necessary selectivity to target Mtb without causing off-target human CA toxicity[2].
-
Conversely, if the goal is an intraocular pressure-lowering drug (glaucoma), the para-substituted framework (Compound 4F1) is the superior lead[2].
Future hit-to-lead optimization should focus on modifying the 3-position of the benzofuran core itself (e.g., adding halogens or methoxy groups) to further optimize the pharmacokinetic (PK) profile and cell-wall permeability of the anti-TB candidates.
References
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Singampalli A, et al. "Exploration of 3-Substituted Benzofuran-Tethered Sulfamoyl Triazoles as Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation." PubMed (ChemMedChem), 2025. 2
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Sabharwal A, et al. "THERAPEUTIC POTENTIAL OF BENZOFURAN." ResearchGate, 2025. 1
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Supuran CT, et al. "Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays." ResearchGate (Analytical Biochemistry), 2017. 5
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Comparative Molecular Docking Analysis: Benzofuran Derivatives vs. Known Inhibitors in Acetylcholinesterase (AChE) Targeting
As application scientists in drug discovery, our goal is to identify compounds that not only exhibit high binding affinity but also demonstrate favorable pharmacokinetic profiles and structural stability. Alzheimer's disease (AD) is characterized by a progressive decline in cholinergic neurotransmission. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine, and its inhibition remains the frontline palliative treatment for AD[1].
While known inhibitors like Donepezil effectively target AChE, they often suffer from dose-limiting side effects and a loss of long-term efficacy. Recently,2 have emerged as a highly promising class of heterocyclic compounds due to their structural versatility, lipophilicity, and ability to act as dual-binding site inhibitors[2]. This guide objectively compares the in silico and in vitro performance of novel benzofuran derivatives against standard AChE inhibitors.
Mechanistic Rationale: The Structural Causality of Inhibition
To understand why benzofurans are effective, we must look beyond basic binding affinities and analyze the structural causality of inhibition. The human AChE binding gorge is approximately 20 Å deep, featuring two critical sites: the Catalytic Active Site (CAS) at the bottom (containing the Ser203, His440, Glu334 triad) and the Peripheral Anionic Site (PAS) at the entrance (comprising Trp286, Tyr72, Tyr124)[2].
Donepezil spans this entire gorge, interacting with both sites. Benzofuran derivatives, particularly those conjugated with triazoles or pyrazoles, are rationally designed to mimic this dual-site spanning. The oxygen-containing benzofuran core provides excellent hydrogen-bond acceptor capabilities, while the aromatic rings facilitate robust π-π stacking with the tryptophan residues of the PAS and CAS. Furthermore, the furan ring, ester/amide groups, and the length of the hydrocarbon side chain are key structural features that dictate whether the compound acts as a competitive or uncompetitive inhibitor[1].
Computational Workflow
To objectively evaluate these novel compounds against Donepezil, a rigorous, self-validating molecular docking protocol is required. The workflow below outlines the standardized procedure for our comparative in silico analysis.
Fig 1. Step-by-step computational workflow for comparative molecular docking.
Experimental Protocol: Self-Validating Docking Methodology
Every computational assay must be a self-validating system to ensure trustworthiness. The following step-by-step methodology details the exact parameters and the physical causality behind each choice.
-
Target Protein Preparation:
-
Action: Retrieve the 3D crystal structure of human AChE co-crystallized with Donepezil (PDB ID: 4EY7)[3]. Remove all water molecules and co-crystallized ligands. Add Gasteiger charges and polar hydrogens.
-
Causality: We select 4EY7 because the co-crystallized Donepezil provides a validated reference pose. Unbound water molecules must be removed because they can artificially bridge interactions and skew docking scores unless they are structurally conserved waters known to mediate ligand binding. Gasteiger charges are essential to accurately model the electrostatic environment of the gorge[3].
-
-
Ligand Preparation:
-
Action: Sketch the 2D structures of the benzofuran derivatives and Donepezil. Convert to 3D and minimize energy using the MMFF94 force field.
-
Causality: Energy minimization ensures the ligands are in their global energy minimum conformations prior to docking. This prevents steric clashes that would artificially lower binding scores and ensures the starting geometry is thermodynamically plausible.
-
-
Grid Box Generation:
-
Action: Define a grid box of approximately 25 × 25 × 25 Å, centered on the coordinates of the native Donepezil ligand.
-
Causality: This volume is specifically calibrated to encompass both the PAS at the gorge entrance and the CAS at the base. Restricting the grid box too tightly would prevent fully flexible benzofuran ligands from exploring the critical dual-site binding modes[2].
-
-
Docking, Scoring, and Validation:
-
Action: Execute docking using3[3]. Generate 20 conformations per ligand.
-
Validation: Before analyzing novel compounds, re-dock the native Donepezil. If the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is < 2.0 Å, the protocol's spatial accuracy is validated.
-
Comparative Analysis & Experimental Data
The following table synthesizes recent experimental in vitro data and in silico docking scores, comparing the industry-standard Donepezil with leading benzofuran derivatives.
| Ligand / Compound | Experimental AChE Inhibition | Docking Score (kcal/mol) | Key Interacting Residues (AChE Gorge) | Inhibition Mode |
| Donepezil (Reference) | IC50 = 0.014 µM | -10.8 | Trp286 (PAS), Tyr72, Trp86, His440 (CAS) | Mixed |
| Benzofuran-Pyrazole (C7) | IC50 = 0.39 µg/mL | -9.8 | Trp286, Ser203, Tyr341 | Competitive[3] |
| Benzofuran-Triazole (10d) | IC50 = 0.55 µM | -10.1 | Trp86, Ser203, Glu334, His440 | Competitive[4] |
| Benzofuran Amino Ester (5) | Ki = 36.53 µM | -8.4 | Tyr337, Tyr124, Trp286 | Uncompetitive[1] |
| 2-Aryl Benzofuran (5c) | 74% relative to Donepezil | -9.2 | Trp286, Phe295, Tyr72 | Competitive[5] |
Discussion & Structural Insights
The comparative data reveals that rationally designed benzofuran derivatives are highly capable of mimicking the binding profile of Donepezil. For instance, 4, a benzofuran-triazole hybrid, demonstrates a potent IC50 of 0.55 µM and an excellent docking score of -10.1 kcal/mol[4]. The causality behind this high affinity lies in its ability to physically disrupt the catalytic triad (Ser203, His440, Glu334) deep within the CAS, while simultaneously anchoring to the PAS via the benzofuran moiety[4].
Interestingly, while most derivatives exhibit competitive inhibition by physically blocking the active site, the amino ester derivative (Compound 5) exhibits uncompetitive inhibition (Ki = 36.53 µM)[1]. This indicates a distinct mechanistic pathway: Compound 5 binds to the AChE-substrate complex rather than the free enzyme, likely interacting with peripheral allosteric sites rather than penetrating deep into the catalytic gorge[1]. Furthermore, molecular dynamics (MD) simulations over 100 ns have confirmed that these benzofuran complexes maintain excellent thermodynamic stability within the 4EY7 receptor, solidifying their potential as lead compounds for next-generation AD management[3].
References
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Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. ChemMedChem. 1
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. 3
-
Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors: Structure–Activity Relationships and Molecular Modeling Studies. Journal of Natural Products (ACS Publications). 2
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI. 4
-
Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. Bentham Science Publishers. 5
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- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
The Causality of Regioisomerism: Furan Ring Substitution (C-2 vs. C-3)
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anticancer, and neuroactive agents. However, the biological activity of benzofuran derivatives is profoundly dictated by isomerism. Even minor positional shifts of functional groups on the benzenoid ring (C-4 to C-7) or regioisomerism on the furan ring (C-2 vs. C-3) can exponentially alter a molecule's steric profile, electronic distribution, and subsequent receptor binding affinity.
As a Senior Application Scientist, I have structured this guide to move beyond superficial observations. We will dissect the causality behind why specific benzofuran isomers outcompete their analogs, analyze quantitative performance data, and establish self-validating experimental protocols for your own drug development workflows.
The spatial orientation of substituents on the furan ring fundamentally dictates the 3D geometry of the molecule, which acts as the primary gatekeeper for target protein binding pockets.
-
3-Substituted Benzofurans (Rigid & Folded): Substitution at the C-3 position, particularly when locked in an E-configuration with exocyclic double bonds, forces the molecule into a rigid, "folded" conformation. This specific geometry is critical for regiospecific interactions in deep, narrow binding pockets. For example, in the development of Monoamine Oxidase (MAO) inhibitors, 3-substituted isomers demonstrate potent, nanomolar affinity for the MAO-A binding site 1.
-
2-Substituted Benzofurans (Flexible & Linear): Shifting the same substituent to the C-2 position often results in a more linear, planar, and flexible geometry. While this can be advantageous for broad-spectrum DNA intercalation in some anticancer agents, it destroys the highly specific lock-and-key fit required for enzymes like MAO-A. Studies show that increasing the flexibility of the lateral chain or shifting to a 2-substituted isomer results in a consistent and drastic drop in MAO-A affinity 1.
The Causality of Positional Isomerism: Benzenoid Ring Substitution (C-4 to C-7)
When functional groups are moved around the benzenoid ring, the primary drivers of biological activity become electronic effects (electron-donating vs. withdrawing) and localized steric hindrance.
-
C-6 vs. C-7 Substitution in Anticancer Agents: The position of electron-donating groups (like methoxy, -OMe) on the benzenoid ring is a critical determinant of cytotoxicity. Comparing positional isomers reveals that methoxy substitution at the C-6 position yields significantly higher antiproliferative activity than substitution at the C-7 position. The C-7 position often introduces steric clashes with the target receptor's binding pocket walls, whereas C-6 substitution aligns perfectly for favorable hydrophobic interactions. For instance, a C-6 methoxy isomer exhibited 3 to 10 times higher activity than its C-7 counterpart against cancer cell lines [[2]]().
-
C-6 Hydroxyl Dependency in Antimicrobials: For antibacterial applications, the presence of a hydroxyl group specifically at the C-6 position is often non-negotiable. Isomers where the hydroxyl group is blocked or shifted away from C-6 exhibit a complete loss of antibacterial activity across tested strains, proving that the C-6 -OH acts as an essential hydrogen bond donor in the pharmacophore .
-
Halogen Positioning: The exact placement of halogen atoms (e.g., Bromine, Fluorine) dictates the molecule's lipophilicity and membrane permeability. Moving a halogen from the C-5 to the C-4 position can result in a 2-fold increase in inhibitory potency due to optimized hydrophobic packing 3.
Quantitative Data Summaries
To objectively compare performance, the following tables summarize the biological activity shifts caused by isomerism.
Table 1: Impact of Benzenoid Ring Positional Isomerism on Anticancer Activity (FM3A/0 Cell Line)
| Compound Isomer | Structural Substitution | IC₅₀ (nM) | Pharmacological Impact |
|---|---|---|---|
| 10g | C-6 Methoxy | ~70-100 | Baseline activity |
| 10h | C-3 Methyl, C-6 Methoxy | 24 | Optimal: ~3-4x potency increase due to favorable pocket fit |
| 10j | C-3 Methyl, C-7 Methoxy | >100 | Poor: Significant decrease due to steric hindrance |
Data synthesized from comparative studies on benzofuran derivatives against standard drugs like CA-4 2.
Table 2: Impact of Furan Ring Regioisomerism on MAO-A Inhibition
| Isomer Type | 3D Structural Geometry | MAO-A Affinity | MAO-B Affinity |
|---|---|---|---|
| 3-Substituted (E-isomer) | Rigid, Folded | High (Nanomolar) | Low (Highly Selective) |
| 2-Substituted | Flexible, Linear | Low | Low |
| 3-Substituted (Flexible chain) | Unconstrained | Low | Low |
Data demonstrating the necessity of rigid folded geometry for MAO-A binding 1.
Structural & Workflow Visualizations
Structure-Activity Relationship (SAR) logic tree for benzofuran isomers.
Self-validating experimental workflow for benzofuran isomer evaluation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of benzofuran isomers requires protocols that inherently detect false positives (e.g., misidentified isomers or assay interference).
Protocol A: Orthogonal Analytical Differentiation of Positional Isomers (GC-MS/MS)
Causality: Positional isomers (e.g., 5-APB vs. 6-APB) possess identical exact masses and nearly identical polarities, making standard LC-MS or 1D-GC insufficient for differentiation. We must use Collision-Induced Dissociation (CID) to fragment the benzenoid ring differently based on the substitution position 4. Self-Validation: The protocol utilizes retention time locking and unique transition ratios, preventing false identification even if chromatographic peaks co-elute.
-
Sample Preparation: Dissolve the purified benzofuran isomer in LC-MS grade methanol to a final concentration of 10 µg/mL. Include a known reference standard (e.g., verified 6-APB) and a blank methanol control.
-
Chromatographic Separation: Inject 1 µL onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Run a temperature gradient: hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Ionization & CID: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Isolate the protonated precursor ion. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 15-20 eV.
-
Data Analysis (The Validation Step): Do not rely on the precursor ion. Analyze the MS/MS fragmentation spectra. For example, differentiate 6-substituted isomers from 5-substituted isomers by calculating the intensity ratio of the base peak to the m/z 131/132 fragments. A unique fragmentation fingerprint validates the specific positional isomer 4.
Protocol B: High-Throughput Fluorometric MAO Isoform Selectivity Assay
Causality: To determine if the rigid folded geometry of a 3-substituted isomer translates to functional MAO-A selectivity over MAO-B. Self-Validation: Inclusion of isoform-specific reference inhibitors ensures the assay is functionally discriminating between MAO-A and MAO-B. Kinetic reads rule out autofluorescence interference from the benzofuran core itself.
-
Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer (pH 7.4). Prepare the fluorogenic substrate (e.g., kynuramine).
-
Control Setup: Plate 10 µM of Clorgyline (MAO-A specific inhibitor) in well A1, and 10 µM of Selegiline (MAO-B specific inhibitor) in well A2. Plate vehicle (DMSO) in well A3 as the 100% activity control.
-
Isomer Incubation: Add the 2-substituted and 3-substituted benzofuran isomers (1 nM to 10 µM concentration gradient) to respective wells. Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes to allow binding pocket equilibration.
-
Kinetic Read: Add the kynuramine substrate. Immediately begin reading fluorescence (Ex/Em = 315/380 nm) every 2 minutes for 30 minutes.
-
Data Analysis: Calculate the IC₅₀ based on the rate of fluorescence increase (slope), not the endpoint. If the 3-substituted isomer shows nanomolar IC₅₀ for MAO-A and >10 µM for MAO-B, while the 2-substituted isomer shows poor affinity for both, the geometric causality is validated 1.
References
-
Discovery, Biological Evaluation, and Structure–Activity and −Selectivity Relationships of 6′-Substituted (E)-2-(Benzofuran-3(2H)-ylidene)-N-methylacetamides, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.2
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health (NIH) / PMC.Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar.3
-
The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate.4
Sources
assessing the purity of synthesized 3-tert-butylbenzofuran
As a Senior Application Scientist, I approach chemical purity not as a single metric, but as a composite profile derived from orthogonal data streams. The synthesis of 3-tert-butylbenzofuran —a sterically hindered heterocyclic scaffold critical in the development of pharmacologically active molecules and fluorescent chemosensors—presents unique analytical challenges. The introduction of the bulky tert-butyl group at the C-3 position often requires aggressive alkylation conditions, yielding a complex matrix of unreacted starting materials, isomeric byproducts (e.g., 2-tert-butylbenzofuran), and over-alkylated species.
In drug discovery and materials science, establishing the absolute purity of such intermediates is non-negotiable. Regulatory frameworks, such as the ICH Q3A(R2) guidelines, mandate rigorous identification and qualification of organic impurities above specific thresholds (typically 0.05% for maximum daily doses)[1].
This guide objectively compares three orthogonal analytical modalities—HPLC-UV, GC-FID/MS, and quantitative 1H-NMR (qNMR)—for the purity assessment of synthesized 3-tert-butylbenzofuran. By moving beyond basic operations to explain the causality behind experimental choices, this guide provides researchers with self-validating protocols to ensure absolute scientific integrity.
Orthogonal Analytical Strategy
Relying on a single analytical technique introduces dangerous blind spots. For instance, HPLC-UV cannot accurately quantify impurities lacking a chromophore or those with vastly different extinction coefficients, while GC-MS may degrade thermally labile byproducts. An orthogonal approach ensures comprehensive coverage, integrating relative and absolute data points into a single, validated purity profile[2].
Orthogonal analytical workflow for comprehensive purity assessment of 3-tert-butylbenzofuran.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
-
Mechanism & Causality: HPLC separates compounds based on differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. Because 3-tert-butylbenzofuran is highly lipophilic, a reversed-phase gradient starting with a high aqueous composition and ramping to high organic (acetonitrile) is required. This ensures polar impurities elute early, while retaining the main product and resolving highly non-polar over-alkylated impurities.
-
Strengths: Exceptional for quantifying structurally related organic impurities and degradation products.
-
Limitations: Relies on relative UV absorbance. If an impurity has a significantly different molar extinction coefficient than the analyte, the area percent will not accurately reflect the true mass percent.
Gas Chromatography (GC-FID/MS)
-
Mechanism & Causality: GC leverages the inherent volatility of benzofuran derivatives. The Flame Ionization Detector (FID) provides a response roughly proportional to the number of reduced carbon atoms, making it highly accurate for mass-based quantification of structurally similar isomers (like 2-tert-butylbenzofuran vs. 3-tert-butylbenzofuran). Mass Spectrometry (MS) provides structural elucidation of unknown peaks via electron ionization (EI) fragmentation.
-
Strengths: Superior resolution for volatile positional isomers and high sensitivity for detecting residual reaction solvents (e.g., DMF, toluene).
-
Limitations: Cannot detect non-volatile inorganic salts or highly polar polymeric byproducts.
Quantitative 1H-NMR (qNMR)
-
Mechanism & Causality: qNMR is a primary ratio measurement technique. The integrated area of a proton resonance is directly proportional to the number of nuclei producing that signal, operating entirely independent of the molecule's chemical structure or UV response[3]. By spiking the sample with a certified internal calibrant (IC) of known mass and purity, the absolute mass fraction of 3-tert-butylbenzofuran can be calculated without needing a primary reference standard of the compound itself[4].
-
Strengths: Provides absolute mass purity; inherently bias-free and acts as a self-validating system.
-
Limitations: Lower sensitivity (higher LOD/LOQ) compared to chromatography; requires well-resolved, non-overlapping peaks.
Quantitative Data Comparison
To select the appropriate method for your specific development stage, consult the performance metrics below.
| Parameter | HPLC-UV | GC-FID | 1H qNMR |
| Primary Output | Relative Area % (Chromophoric) | Relative Area % (Volatile) | Absolute Mass % |
| LOD / LOQ | ~0.01% / 0.03% | ~0.005% / 0.01% | ~0.1% / 0.5% |
| Specificity | High (Polarity-based separation) | Very High (Boiling point/polarity) | High (Chemical shift resolution) |
| Self-Validating? | No (Requires external standard) | No (Requires response factors) | Yes (Internal calibrant acts as absolute reference) |
| Run Time | 20–30 mins | 15–25 mins | 5–10 mins (plus prep time) |
| Best Used For | Routine batch monitoring | Isomer & residual solvent checks | Reference standard certification |
Experimental Protocols: Self-Validating Systems
The following methodologies are designed to be robust and reproducible. Every step includes the underlying causality to ensure you understand why the protocol is structured this way.
Protocol 1: HPLC-UV Relative Purity Assessment
Causality Focus: Gradient design for lipophilic heterocycles.
-
Sample Preparation: Dissolve 1.0 mg of synthesized 3-tert-butylbenzofuran in 1.0 mL of LC-MS grade Acetonitrile. Rationale: Acetonitrile ensures complete solubilization of the lipophilic core without causing injection-solvent peak distortion.
-
Column Selection: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water (Buffers silanol activity to prevent peak tailing).
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: Hold at 40% B (Traps the analyte, allows polar salts to wash out).
-
2-15 min: Ramp to 95% B (Elutes the main peak and separates closely related isomers).
-
15-20 min: Hold at 95% B (Ensures highly non-polar over-alkylated impurities elute).
-
-
Detection: UV at 254 nm. Rationale: The benzofuran core exhibits strong π-π transitions at this wavelength, maximizing sensitivity.*
Protocol 2: GC-FID Volatile Impurity Profiling
Causality Focus: Thermal parameters for isomer resolution.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Dichloromethane (DCM).
-
Inlet Conditions: Split ratio 50:1, Temperature 250°C. Rationale: 250°C is hot enough for instantaneous vaporization but below the threshold for thermal degradation of the tert-butyl group.
-
Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm x 0.25 µm.
-
Oven Program:
-
Initial: 80°C, hold for 2 min (Separates DCM and residual synthesis solvents).
-
Ramp: 15°C/min to 280°C.
-
Final: Hold at 280°C for 5 min.
-
-
Data Analysis: Calculate relative purity using FID peak area normalization. FID response factors for isomers (e.g., 2-tert-butyl vs. 3-tert-butyl) are nearly identical, making this highly accurate for isomer quantification.
Protocol 3: Absolute Purity Determination via 1H qNMR
Causality Focus: Internal calibrant selection for self-validation.
-
Calibrant Selection: Use certified Dimethyl sulfone (DMSO2). Rationale: DMSO2 produces a sharp singlet at δ 3.0 ppm in CDCl3, which perfectly isolates it from the tert-butyl singlet (δ 1.4 ppm) and the benzofuran aromatic protons (δ 7.2-7.6 ppm).
-
Sample Preparation: Accurately weigh ~15.0 mg of 3-tert-butylbenzofuran and ~5.0 mg of certified DMSO2 into a vial using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.7 mL of CDCl3 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Nucleus: 1H at 400 MHz or higher.
-
Relaxation Delay (D1): 30 seconds. Rationale: Crucial for self-validation. A long D1 ensures complete relaxation of all protons (T1) between pulses, preventing integration bias.
-
Scans: 64 (Optimizes signal-to-noise ratio).
-
-
Calculation: Calculate absolute mass purity using the standard qNMR equation comparing the integral of the tert-butyl singlet (9H) against the DMSO2 singlet (6H), factoring in their exact weighed masses and molecular weights.
Conclusion
Assessing the purity of synthesized 3-tert-butylbenzofuran requires a strategic, multi-faceted approach. While HPLC-UV and GC-FID provide excellent relative profiles for organic and volatile impurities respectively, qNMR stands as the definitive, self-validating method for determining absolute mass fraction . By integrating these three techniques, development professionals can generate an ICH-compliant purity profile that guarantees the integrity of downstream biological or material applications.
References
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations National Institutes of Health (NIH) / PMC URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
ICH Q3A(R2) Impurities in New Drug Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzofuran Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Analytical Rigor in Benzofuran Analysis
Benzofuran, a heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have shown a wide spectrum of biological activities, from anticancer to antimicrobial properties.[1] The accurate and precise characterization of these molecules, particularly regarding their identity, purity, and potency, is non-negotiable in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for benzofuran characterization, ensuring data integrity and comparability across different analytical platforms.
The validation of an analytical method is a regulatory requirement and a scientific necessity, providing documented evidence that the procedure is fit for its intended purpose.[2][3] Cross-validation takes this a step further, demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[4] This is a critical exercise when a method is transferred between laboratories, when a new technology is introduced to replace an older one, or when data from different analytical techniques need to be correlated within a single study.[5][6]
This guide will navigate the complexities of cross-validating two of the most powerful and prevalent techniques in pharmaceutical analysis for benzofuran characterization: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the results, all grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]
The Philosophical Cornerstone: Why Cross-Validate?
In the world of analytical chemistry, no single method is a panacea. The choice between HPLC and GC-MS for benzofuran analysis, for instance, is dictated by the physicochemical properties of the analyte, such as its volatility and thermal stability.[11] HPLC is a versatile technique suitable for a broad range of benzofuran compounds, including those that are non-volatile or thermally labile.[11] Conversely, GC-MS is a powerhouse for the analysis of volatile and thermally stable benzofuran compounds, offering exceptional separation efficiency and definitive identification through mass spectra.[11]
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
A Tale of Two Techniques: HPLC vs. GC-MS for Benzofuran Analysis
The decision to employ HPLC or GC-MS is a critical first step and is fundamentally linked to the molecular characteristics of the benzofuran derivative .
Caption: Decision tree for selecting an analytical method for benzofuran analysis.
The Crucible of Cross-Validation: A Step-by-Step Protocol
Herein lies the heart of the matter: a detailed, actionable protocol for the cross-validation of an HPLC-UV method and a GC-MS method for the characterization of impurities in a benzofuran drug substance.
Objective
To demonstrate the equivalency of a validated HPLC-UV method (Method A) and a validated GC-MS method (Method B) for the quantitative determination of known and unknown impurities in Benzofuran Derivative X.
Materials
-
Reference standards of Benzofuran Derivative X and all known impurities.
-
A representative batch of Benzofuran Derivative X drug substance.
-
Placebo (if applicable, for drug product).
-
All necessary reagents, solvents, columns, and consumables for both HPLC-UV and GC-MS methods, of appropriate quality.
Experimental Design
-
Sample Selection: A minimum of three batches of Benzofuran Derivative X should be selected, ideally with varying levels of impurities. If impurity levels are low, samples should be spiked with known impurities at concentrations bracketing the reporting threshold, identification threshold, and qualification threshold as defined by ICH Q3A.
-
Analysis: Each sample will be analyzed in triplicate by both Method A and Method B. The analyses should be performed by different analysts on different days to incorporate intermediate precision into the assessment.
Detailed Protocol: HPLC-UV (Method A)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As determined by the UV spectrum of the benzofuran derivative and its impurities.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Benzofuran Derivative X reference standard and each known impurity in a suitable diluent (e.g., acetonitrile).
-
Prepare calibration standards by diluting the stock solutions to appropriate concentrations.
-
Prepare sample solutions by accurately weighing and dissolving the drug substance in the diluent to a final concentration within the linear range of the method.
-
Detailed Protocol: GC-MS (Method B)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.[12]
-
Chromatographic Conditions:
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standards and samples in a volatile solvent (e.g., dichloromethane or acetone).
-
If the benzofuran derivative or its impurities are not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary. This must be consistently applied to all standards and samples.
-
Data Evaluation and Acceptance Criteria: The Moment of Truth
The data generated from both methods must be rigorously compared to establish equivalency. The following table outlines the key validation parameters to be assessed and the proposed acceptance criteria for the cross-validation study.
| Validation Parameter | HPLC-UV (Method A) | GC-MS (Method B) | Cross-Validation Acceptance Criteria | Reference |
| Specificity | Demonstrated by peak purity analysis and resolution from adjacent peaks. | Demonstrated by unique mass spectra and chromatographic separation. | Both methods should be able to unequivocally identify and quantify all known impurities without interference. | [4] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | The slopes of the calibration curves should not differ by more than a statistically justified margin (e.g., ±15%). | [13] |
| Accuracy (% Recovery) | 98.0% - 102.0% for known impurities. | 95.0% - 105.0% for known impurities. | The mean percentage recovery for each impurity should not differ by more than 15% between the two methods.[5] | [13] |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 2.0% | ≤ 5.0% | The % RSD for replicate injections should be within the validated limits for each method. | [13] |
| - Intermediate Precision | ≤ 3.0% | ≤ 7.0% | The overall % RSD across analysts and days should be within the validated limits for each method. | [13] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05-0.1% of the nominal sample concentration. | Typically lower than HPLC-UV for volatile impurities. | The LOQ of each method should be appropriate for the intended purpose (i.e., below the reporting threshold). | [4] |
| Comparison of Impurity Profiles | For each impurity, the difference in the reported percentage between the two methods should be within ±20% for values at or above the qualification threshold, and within a wider, justified range for impurities between the reporting and qualification thresholds. | [14] |
Statistical Approach: For a more rigorous assessment of equivalency, a two one-sided t-test (TOST) can be employed to determine if the mean results from the two methods are statistically equivalent within a pre-defined equivalence margin.
Field-Proven Insights: Navigating the Nuances
-
The "Unknown" Unknowns: While both methods may be validated for known impurities, their response to unknown impurities can differ. It is crucial to compare the total impurity profiles and investigate any significant discrepancies. A peak detected by HPLC-UV but not by GC-MS may indicate a non-volatile or thermally labile impurity. Conversely, a peak in the GC-MS chromatogram not seen in the HPLC-UV analysis could be a volatile impurity that is not well-retained by the reversed-phase column.
-
The Matrix Effect: The complexity of the sample matrix can influence the performance of each technique differently. For drug products, excipients can interfere with the analysis. A thorough specificity study during the initial validation of each method is the best defense against matrix effects.
-
Derivatization Dilemmas: While derivatization can make non-volatile benzofurans amenable to GC-MS analysis, it introduces an extra step that can be a source of variability. The derivatization reaction must be robust, reproducible, and driven to completion.
-
Embracing Orthogonality: The differences between HPLC and GC-MS are not just challenges to be overcome; they are opportunities. These techniques are orthogonal, meaning they separate compounds based on different physicochemical principles. Using both can provide a more comprehensive picture of the impurity profile than either method alone.
Conclusion: A Symphony of Analytical Excellence
The cross-validation of analytical methods for benzofuran characterization is not a mere box-ticking exercise for regulatory compliance. It is a scientific endeavor that underpins the quality and safety of pharmaceuticals. By embracing a systematic, evidence-based approach, researchers and drug development professionals can ensure the integrity of their analytical data and make informed decisions throughout the drug development lifecycle. This guide provides a robust framework for this critical process, empowering you to navigate the complexities of analytical method cross-validation with confidence and scientific rigor.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1165-1174. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Analytical Methods in Chemistry, 2014, 1-15. [Link]
-
Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. AAPS PharmSciTech, 16(5), 1184-1191. [Link]
-
Comparison of various international guidelines for analytical method validation REVIEW. Pharmazie, 62(1), 4-14. [Link]
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International, 16(4). [Link]
-
Comparative Study of Analytical Method Validation and Process Validation parameters as per ICH, EMA, WHO and ASEAN guidelines. International Journal of Drug Regulatory Affairs, 10(1), 1-10. [Link]
-
Comparison of various international guidelines for analytical method validation. Pharmazie, 62(1), 4-14. [Link]
-
Statistical Methods for Analytical Comparability Assessment During Process Change. IABS. [Link]
-
Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: A Review. Journal of Pharmaceutical Research International, 36(11), 1-15. [Link]
-
Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. BMC Chemistry, 18(1), 1-10. [Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of Chemical Education, 93(2), 376-379. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link]
-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 233-241. [Link]
-
Validation of GC/ GC-MS methodologies. ComplianceIQ. [Link]
-
Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
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- 14. pharmtech.com [pharmtech.com]
Part 1: Physicochemical Hazard Profile & Operational Causality
Operational and Disposal Master Plan: Benzofuran, 3-(1,1-dimethylethyl)-
Benzofuran, 3-(1,1-dimethylethyl)- (commonly referred to as 3-tert-butylbenzofuran) is a specialized substituted benzofuran utilized in advanced chemical sensing and drug development applications[1]. While the tert-butyl group enhances the molecule's lipophilicity and steric profile for research purposes, it also reinforces the compound's environmental persistence and combustibility. Because benzofuran derivatives are listed on the EPA Toxic Substances Control Act (TSCA) inventory[2], their disposal is strictly regulated.
This guide provides an authoritative, step-by-step operational framework for the safe handling, spill remediation, and final thermal destruction of 3-tert-butylbenzofuran. To ensure absolute laboratory safety, every procedure detailed below operates as a self-validating system —meaning each operational step is paired with a verifiable checkpoint to guarantee that the hazard has been neutralized before proceeding.
Understanding the physicochemical properties of 3-tert-butylbenzofuran is critical for designing a safe disposal route. The following table summarizes the quantitative data and classifications that dictate our operational methodologies.
| Parameter | Classification / Value | Operational & Disposal Implication |
| Chemical Class | Substituted Benzofuran | Must be segregated into non-halogenated organic waste streams to prevent toxic byproducts during incineration. |
| TSCA Status | Active Inventory | Subject to EPA tracking; requires formal hazardous waste manifesting[2]. |
| Flammability | Combustible Liquid | Mandates the use of grounded, non-sparking tools during waste transfer to prevent static ignition[3],[4]. |
| Environmental Fate | Aquatic Hazard / Low Soil Mobility | Prohibits sink disposal or landfilling; mandates thermal destruction[3]. |
| Destruction Temp. | > 1000°C (Incineration) | Requires a specialized facility with an afterburner to break the stable aromatic ring[5]. |
Part 2: Step-by-Step Disposal Methodologies
Methodology 1: Waste Segregation and Primary Containment
The primary risk during the initial disposal phase is the accidental mixing of incompatible chemicals and the ignition of vapors via static discharge.
-
Verification of Compatibility : Ensure the waste stream contains no strong oxidizing agents.
-
Causality: Benzofuran derivatives are combustible; mixing with oxidizers lowers the auto-ignition threshold and can cause catastrophic thermal runaway[3].
-
-
Transfer via Non-Sparking Tools : Use grounded, non-sparking funnels and tools during transfer.
-
Causality: The movement of non-conductive organic liquids generates static electricity. Grounding and bonding the receiving vessel prevents static discharge, eliminating a primary ignition source[4].
-
-
Sealing and Headspace Management : Fill the high-density polyethylene (HDPE) or amber glass waste container to no more than 80% capacity.
-
Causality: Leaving a 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing vessel rupture.
-
Validation Check: Visually confirm the meniscus is below the 80% fill line before sealing the drum.
-
Methodology 2: Spill Remediation Protocol
In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination.
-
Immediate Isolation : Evacuate non-essential personnel and eliminate all local ignition sources (e.g., hot plates, open flames)[4].
-
Inert Absorption : Deploy a dry, non-combustible absorbent such as sand or vermiculite over the spill.
-
Mechanical Recovery : Sweep the saturated absorbent using non-sparking conductive dustpans and place it into a designated hazardous waste drum.
-
Validation Check : Scan the spill zone using a Photoionization Detector (PID).
-
Causality: The protocol validates itself by requiring a quantitative PID reading of <1 ppm before the area is declared safe for normal operations.
-
Methodology 3: Final Disposal via Thermal Destruction
3-tert-butylbenzofuran cannot be treated on-site and must be processed by a licensed facility.
-
RCRA Profiling : Log the waste under the appropriate EPA hazardous waste codes for flammable liquids, adhering strictly to the 90-to-180-day on-site accumulation limits defined in 40 CFR Parts 260-268[6].
-
Incineration Routing : Dispatch the manifested waste to a licensed chemical destruction facility.
-
Thermal Oxidation : The facility will inject the waste into a chemical incinerator operating at >1000°C.
-
Flue Gas Scrubbing : Exhaust gases must pass through an afterburner and an alkaline scrubber system.
-
Causality: The scrubber neutralizes any acidic byproducts (like HCl) that might form if the waste was inadvertently cross-contaminated with halogenated solvents during lab operations, preventing corrosive atmospheric emissions[3].
-
Validation Check: The disposal cycle is only considered complete upon the receipt of a formal Certificate of Destruction (CoD) from the incineration facility.
-
Part 3: Disposal Workflow Visualization
Workflow for the segregation, containment, and thermal destruction of benzofuran waste.
References
- Source: nih.
- Title: 6650 2,3-Benzofuran (English)
- Source: benchchem.
- Source: researchgate.
- Source: mcfenvironmental.
- Source: epa.
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A Senior Application Scientist's Guide to the Safe Handling of Benzofuran, 3-(1,1-dimethylethyl)-
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the causality behind safety protocols is paramount. We do not merely follow steps; we mitigate specific, known risks. The parent compound, Benzofuran, is classified as a flammable liquid and vapor and is a suspected carcinogen.[4][6] Chronic oral exposure in animal studies has been linked to an increased incidence of tumors in the liver, lungs, and kidneys.[3][5] Furthermore, it may cause damage to the liver through prolonged or repeated exposure.[2] Therefore, our entire operational plan is built on three pillars of mitigation:
-
Preventing Inhalation and Dermal Exposure: To counter the risks of carcinogenicity and organ toxicity.
-
Controlling Ignition Sources: To manage its flammability.
-
Containing Spills and Waste: To prevent environmental release and accidental exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of convenience but a critical barrier against chemical exposure. All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[1][7] An emergency eyewash station and safety shower must be immediately accessible.[8]
| Body Area | Required PPE | Specification and Rationale (The "Why") |
| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal are required to protect against splashes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing or splattering, such as transfers of large volumes or heating.[1][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or degradation before use. Employ the proper glove removal technique (glove-to-glove, then skin-to-skin) to prevent contaminating your hands.[1] Double-gloving may be appropriate for extended operations. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat is mandatory due to the flammability of benzofuran derivatives.[1] This should be worn over clothing made from natural fibers (e.g., cotton) that covers the arms and legs completely.[1] |
| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary engineering control, a NIOSH-approved respirator with organic vapor cartridges is required for any work outside of a hood, during a significant spill, or if exposure limits are potentially exceeded.[6][9] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet and be constructed of a material that resists chemical penetration.[1] This prevents injury from spills and dropped equipment. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential to minimize risk. This protocol outlines the key stages of handling Benzofuran, 3-(1,1-dimethylethyl)-.
Preparation and Staging
-
Ventilation Confirmation: Before beginning, verify that the chemical fume hood is functioning correctly. An acceptable flow rate is typically 100 ± 20 linear feet per minute.[10]
-
Workspace Decontamination: Ensure the work surface inside the hood is clean and free of clutter.[11]
-
Equipment Assembly: Place all necessary apparatus (glassware, stir plates, dispensing tools) inside the fume hood before introducing the chemical.[1]
-
Don PPE: Correctly don all required PPE as specified in the table above.
Chemical Handling and Dispensing
-
Grounding: To prevent static discharge, which can ignite flammable vapors, all metal containers and receiving equipment must be grounded and bonded, especially when transferring larger quantities.[6][12]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper) for all transfers and manipulations.[1][13]
-
Maintain Closure: Keep the chemical container tightly sealed whenever it is not in active use to minimize the release of vapors.[2][12]
-
Avoid Incompatible Materials: Do not allow the compound to come into contact with strong oxidizing agents.[6][14]
Spill Management
-
Small Spills (Inside Fume Hood):
-
Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[1][10] Do not use paper towels or other combustible materials.[1]
-
Collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the waste in a designated, sealed, and properly labeled hazardous waste container.[10]
-
-
Large Spills (or any spill outside a fume hood):
Disposal Plan: Responsible End-of-Life Management
All materials contaminated with Benzofuran, 3-(1,1-dimethylethyl)- are to be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated absorbent materials and disposable PPE (gloves, etc.), in a designated, properly labeled, and sealed container.[13][15]
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed.
-
Disposal Route: The waste must be disposed of through a licensed hazardous waste disposal company, typically via controlled incineration.[2][9] Do not pour this chemical down the drain or mix it with non-hazardous waste.[4]
Visual Workflow: Safe Handling of Benzofuran, 3-(1,1-dimethylethyl)-
The following diagram illustrates the critical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling, from preparation to disposal.
References
- Fisher Scientific. (n.d.). Safety Data Sheet - Benzofuran.
- ChemicalBook. (2026, January 17). Benzofuran - Safety Data Sheet.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - 2,3-Benzofuran.
-
BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][6]benzofuran. Retrieved from
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran.
- ChemicalBook. (2026, March 14). 3-(NITROMETHYL)-2-BENZOFURAN-1(3H)-ONE - Safety Data Sheet.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Ethyl 1-benzofuran-3-ylacetate.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methylbenzofuran.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride.
- Yale University. (n.d.). GUIDELINES FOR SAFE LABORATORY PRACTICES.
- BASF. (2025, December 1). Safety data sheet.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2,3-Benzofuran.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran - HEALTH EFFECTS.
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- 2. tcichemicals.com [tcichemicals.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
